Dehydrocorydaline

Catalog No.
S601093
CAS No.
30045-16-0
M.F
C22H24NO4+
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydrocorydaline

CAS Number

30045-16-0

Product Name

Dehydrocorydaline

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium

Molecular Formula

C22H24NO4+

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1

InChI Key

RFKQJTRWODZPHF-UHFFFAOYSA-N

SMILES

Array

Synonyms

dehydrocorydalin, dehydrocorydalin chloride, dehydrocorydaline

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC

The exact mass of the compound Dehydrocorydalin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of alkaloid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dehydrocorydaline sources extraction Corydalis yanhusuo Rhizoma Corydalis

Author: Smolecule Technical Support Team. Date: February 2026

Source & Chemical Profile of Dehydrocorydaline

This compound is a quaternary ammonium alkaloid identified as the most abundant active component in Corydalis yanhusuo W. T. Wang (Rhizoma Corydalis) [1] [2].

  • Botanical Source: Perennial herb from the Papaveraceae family, cultivated in Zhejiang, Jiangsu, and Anhui provinces of China [2].
  • Content in Plant Material: Total alkaloids constitute 0.5% to 1% of the dried rhizome mass. DHC comprises over 50% of the total alkaloid content, making it the principal active constituent [1] [3] [2].
  • Chemical Properties: Molecular formula is C₂₂H₂₄NO₄⁺ [4]. It is a protoberberine-type alkaloid.

Quantitative Analysis & Extraction

Standardized extraction and analytical methods are critical for reproducible research and product development.

Table 1: Alkaloid Composition in Corydalis Rhizoma Extract

Alkaloid Name Class Relative Abundance Notes
This compound (DHC) Quaternary Ammonium >50% of total alkaloids Primary active component [1] [3]
Corydaline Tertiary Amine (DHC analog) High Analogue of DHC [2]
Corydalmine Tertiary Amine Present Analgesic activity [1]
Tetrahydropalmatine Tertiary Amine Present Analgesic activity [2]
Palmatine Quaternary Ammonium Present Spectrum-effect relationship to anti-inflammatory activity [1]
Berberine Quaternary Ammonium Present Spectrum-effect relationship to anti-inflammatory activity [1]
Coptisine Quaternary Ammonium Present Spectrum-effect relationship to anti-inflammatory activity [1]

Extraction Protocol A standard reflux extraction method is detailed below [3]:

  • Plant Material Preparation: Use authenticated, dried tubers of Corydalis yanhusuo.
  • Solvent Extraction: Perform two sequential reflux extractions.
    • First extraction: Use 10 mL of ethanol-water mixture per gram of herb for 40 minutes.
    • Second extraction: Use 8 mL of solvent per gram of original herb for 30 minutes.
  • Extract Processing: Combine filtrates, concentrate to a sticky state, and dry at 60°C.
  • Stock Solution: Dissolve dried extract in DMSO to a typical stock concentration of 40 mg/mL.

HPLC Analysis for Quality Control For qualitative and quantitative analysis of DHC and other alkaloids [3]:

  • Column: Innoval C18 (4.6 × 250 mm, 5 µm)
  • Mobile Phase:
    • (A) Acetonitrile
    • (B) Water containing 0.1% phosphoric acid and 0.22% triethylamine
  • Gradient Elution:
    • 0-10 min: 20-22% A
    • 10-30 min: 22-30% A
    • 30-60 min: 30-80% A
  • Flow Rate: 1.0 mL/min
  • Detection: PDA detector at 280 nm
  • Injection Volume: 10 µL

Pharmacological Activities & Mechanisms

This compound exhibits diverse pharmacological effects through multi-target mechanisms, which are prime candidates for drug development.

Table 2: Documented Pharmacological Activities of this compound

Pharmacological Activity In Vivo/In Vitro Model Key Findings / Proposed Mechanism
Anti-inflammatory LPS-treated macrophages [1] [3] Inhibits TNF-α, IL-6 release; suppresses NF-κB pathway; promotes IκBα expression.
Analgesic (Nociceptive, Neuropathic, Bone Cancer Pain) Mouse models (acetic acid writhing, formalin test, CCI, bone cancer) [4] Attenuates pain; modulates microglial polarization (M1/M2) in spinal cord; potential opioid system involvement.
Anti-atherosclerotic Apoe−/− mice, rat VSMCs [5] Upregulates Spta1; maintains VSMC contractile phenotype; inhibits proliferation/migration.
Anti-fibrotic (Pulmonary Fibrosis) Bleomycin-induced mouse model, human lung slices [6] Suppresses fibroblast activation via endoplasmic reticulum stress-dependent inhibition of TGF-β/SMAD pathway.
Anti-platelet Aggregation Rabbit platelets [7] Dose-dependently inhibits aggregation induced by ADP, thrombin, arachidonic acid. Potential targets include P2Y1/P2Y12 receptors.
Antibacterial Listeria monocytogenes [8] Disrupts cell membrane; suppresses cell wall synthesis and carbohydrate metabolism (MIC: 1 mg/mL, MBC: 2 mg/mL).

The anti-inflammatory mechanism of DHC in macrophages can be visualized as the following pathway:

G LPS LPS NFkB_Inactive NF-κB (Inactive) IκBα complex LPS->NFkB_Inactive NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Activation NFkB_Nucleus Nuclear Translocation NFkB_Active->NFkB_Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Nucleus->Cytokines Transcription DHC DHC DHC->NFkB_Inactive Promotes IκBα DHC->NFkB_Active Suppresses DHC->NFkB_Nucleus Reduces DHC->Cytokines Inhibits Release

Figure 1: DHC inhibits inflammation by blocking NF-κB activation and cytokine production in macrophages [1] [3].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments evaluating DHC's anti-inflammatory and analgesic properties.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is used to evaluate the anti-inflammatory efficacy of DHC in cell culture [3].

  • Cell Culture:

    • Use murine macrophage RAW 264.7 cell line (e.g., ATCC TIB-71).
    • Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 μg/mL streptomycin.
    • Maintain at 37°C in a humidified atmosphere with 5% CO₂.
  • Cell Treatment:

    • Seed cells in culture plates and allow to adhere.
    • Pre-treat cells with varying concentrations of DHC (dissolved in DMSO, final DMSO concentration ≤0.1%) or vehicle control for a specified time (e.g., 1-2 hours).
    • Stimulate inflammation by adding Lipopolysaccharide (LPS) to the medium (e.g., 100 ng/mL). Incubate for a predetermined period (e.g., 6-24 hours).
  • Analysis of Anti-inflammatory Effects:

    • Cytokine Measurement: Collect cell culture supernatant. Quantify levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
    • Gene Expression Analysis: Extract total RNA from cells. Use RT-qPCR to measure mRNA expression levels of TNF-α, IL-6, and other targets.
    • Protein Analysis by Western Blot: Lyse cells and analyze proteins. Determine the expression levels of IκBα, phospho-NF-κB, and total NF-κB.
    • NF-κB Translocation Assay: Use immunofluorescence staining to visualize and quantify the nuclear translocation of NF-κB p65 subunit.
In Vivo Analgesic Efficacy Testing

This general workflow is applied in rodent models to assess DHC's pain-relieving effects [4].

  • Animal Models:

    • Inflammatory Pain Model: Use the formalin test or acetic acid-induced writhing test in mice/rats.
    • Neuropathic Pain Model: Use the Chronic Constriction Injury (CCI) model, involving loose ligation of the sciatic nerve.
    • Bone Cancer Pain Model: Implement by injecting osteosarcoma cells into the femur of mice.
  • Drug Administration:

    • Prepare DHC in a suitable vehicle (e.g., 1-5% DMSO in saline, or 30% PEG30, 5% Tween 80, 64% water for injection [5]).
    • Administer via intraperitoneal (IP) injection. Common research doses range from 5 mg/kg to 50 mg/kg, depending on the model and administration route [4].
    • Include vehicle control and positive control groups (e.g., standard analgesics).
  • Pain Behavior Assessment:

    • Mechanical Allodynia: Use von Frey filaments to measure paw withdrawal threshold.
    • Thermal Hyperalgesia: Use a hot plate or Hargreaves apparatus to measure paw withdrawal latency.
    • Spontaneous Pain: In the formalin test, measure the time spent licking/biting the injected paw. In the writhing test, count abdominal constrictions.
  • Tissue Collection and Analysis:

    • Following behavioral tests, euthanize animals and collect relevant tissues (e.g., spinal cord).
    • Analyze tissues for biomarkers, such as microglial polarization markers (Iba1, CD86 for M1, CD206 for M2) via immunofluorescence or Western blot [4].

Conclusion and Research Implications

This compound, as the principal alkaloid of Corydalis yanhusuo, presents a compelling multi-target therapeutic profile supported by robust evidence for its anti-inflammatory, analgesic, and anti-fibrotic effects.

Key strengths for its development potential include its multi-targeting mechanisms that may lead to enhanced efficacy and lower resistance, effects on multiple pain types which is valuable for complex pain conditions, and activity against chronic disease processes like fibrosis and atherosclerosis.

Future work should prioritize ADME and toxicology profiling, exploring formulation strategies like transdermal delivery [9] to overcome oral absorption limitations, and conducting rigorous preclinical and clinical trials to validate efficacy and safety in humans.

References

Comprehensive Technical Guide: Dehydrocorydaline's Mechanism via the FoxO Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Dehydrocorydaline (DHC) is a biologically active alkaloid compound isolated from the traditional Chinese medicinal herb Corydalis yanhusuo (Y.H. Chou & Chun C. Hsu) W.T. Wang ex Z.Y. Su & C.Y. Wu (Papaveraceae). This compound has garnered significant research interest due to its demonstrated cardioprotective properties and potential therapeutic applications in cardiovascular diseases. DHC has historically been utilized for its analgesic effects in treating various conditions, including cramping pain, abdominal pain, and injury-related pain [1] [2]. Emerging evidence indicates that DHC exhibits protective and pain-relieving effects on coronary heart disease, though the precise molecular mechanisms remained incompletely understood until recently [1].

The FoxO (Forkhead box O) signaling pathway represents a crucial regulatory network in cellular physiology, governing fundamental processes including apoptosis, cell-cycle control, glucose metabolism, oxidative stress resistance, and longevity [3]. FoxO transcription factors function as pivotal regulators of gene expression in response to various cellular stimuli and stresses. A central regulatory mechanism of FoxO proteins involves phosphorylation by the serine-threonine kinase Akt/protein kinase B (Akt/PKB), downstream of phosphatidylinositol 3-kinase (PI3K), in response to insulin or several growth factors [3]. Phosphorylation at three conserved residues results in the export of FoxO proteins from the nucleus to the cytoplasm, thereby decreasing expression of FoxO target genes.

Recent advances in multidisciplinary research approaches have elucidated the specific molecular interactions between DHC and the FoxO signaling pathway, providing mechanistic insights into its cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury (MIRI) [1]. This technical guide comprehensively examines the mechanism of DHC action through the FoxO signaling pathway, incorporating recent multimodal research findings, experimental validations, and therapeutic implications for researchers, scientists, and drug development professionals working in cardiovascular pharmacology.

FoxO Signaling Pathway Overview

The FoxO signaling pathway represents an evolutionarily conserved regulatory system that integrates external stimuli with fundamental cellular processes. The mammalian FoxO transcription factor family comprises four main members: FoxO1, FoxO3, FoxO4, and FoxO6, each exhibiting distinct tissue distribution patterns and functional specializations [4]. FoxO1 mRNA is highly expressed in adipose tissue, FoxO3 mRNA is most abundant in the brain, and FoxO4 mRNA is predominantly found in cardiac tissue [4]. This tissue-specific distribution underlies the diverse physiological functions of FoxO transcription factors across different organ systems.

Core Regulatory Mechanisms

FoxO transcription factors are subject to complex multilayer regulation that determines their subcellular localization, DNA-binding affinity, and transcriptional activity:

  • Phosphorylation Regulation: Multiple kinases phosphorylate FoxO proteins at specific residues, influencing their nucleocytoplasmic shuttling. The PI3K/Akt pathway serves as the primary inhibitory mechanism, with Akt-mediated phosphorylation promoting FoxO binding to 14-3-3 proteins and subsequent nuclear export [4]. In contrast, stress-activated kinases including JNK (c-Jun N-terminal kinase) and MST1 (Mammalian Ste20-like kinase) phosphorylate FoxOs under oxidative stress conditions, promoting nuclear retention and transcriptional activation [4].

  • Post-Translational Modifications: Beyond phosphorylation, FoxO proteins undergo acetylation, ubiquitination, and methylation, which fine-tune their transcriptional activity and protein stability [3]. Acetylation of FoxO proteins by histone acetyltransferases such as p300/CBP generally enhances their transcriptional activity, while deacetylation by sirtuins (including SIRT1) creates a complex regulatory dynamic that varies by cellular context and FoxO family member.

  • Protein-Protein Interactions: FoxO transcription factors interact with various co-regulators and transcription factors that modulate their target gene specificity and transcriptional output. These interactions enable FoxOs to integrate signals from multiple pathways and generate appropriate transcriptional responses to diverse cellular conditions [3].

Table 1: FoxO Transcription Factor Family Members and Their Characteristics

FoxO Member Primary Tissues Chromosomal Location Key Functions Regulatory Kinases
FoxO1 (FKHR) Adipose tissue, liver 13q14.1 Glucose metabolism, adipogenesis Akt, SGK, IKK
FoxO3 (FKHRL1) Brain, ovary 6q21 Oxidative stress resistance, longevity Akt, MST1, JNK
FoxO4 (AFX) Heart, muscle Xq13.1 Cell cycle arrest, stress resistance Akt, JNK
FoxO6 Brain, nervous system 1p34.1 Neural development, glucose metabolism Akt (partial regulation)
FoxO Signaling Pathway Visualization

The following diagram illustrates the core components and regulatory relationships within the FoxO signaling pathway, particularly highlighting its relevance to myocardial ischemia-reperfusion injury:

foxo_pathway InsulinGF Insulin/Growth Factors PI3K PI3K InsulinGF->PI3K Activates Akt Akt/PKB PI3K->Akt Activates FoxO_N FoxO (Nuclear) Akt->FoxO_N Phosphorylates (Nuclear Export) Akt->FoxO_N Inactivates FoxO_C FoxO (Cytoplasmic) FoxO_N->FoxO_C Export Apoptosis Pro-apoptotic Genes (Bim, FasL, etc.) FoxO_N->Apoptosis Transactivates CellCycle Cell Cycle Regulators (p27, p21, etc.) FoxO_N->CellCycle Transactivates Antioxidant Antioxidant Genes (SOD, CAT, etc.) FoxO_N->Antioxidant Transactivates DHC This compound (DHC) DHC->FoxO_N Promotes Activation MIRI Myocardial Ischemia- Reperfusion Injury OxidativeStress Oxidative Stress MIRI->OxidativeStress Induces AMPK AMPK OxidativeStress->AMPK Activates SIRT1 SIRT1 OxidativeStress->SIRT1 Affects AMPK->SIRT1 Activates SIRT1->FoxO_N Deacetylates & Activates

Figure 1: FoxO Signaling Pathway Regulation in Myocardial Ischemia-Reperfusion Injury. This diagram illustrates the core FoxO signaling pathway, highlighting how this compound (DHC) interacts with this pathway to potentially ameliorate myocardial injury. The pathway shows key regulatory nodes including PI3K/Akt, AMPK/SIRT1, and the nuclear-cytoplasmic shuttling of FoxO transcription factors that control expression of target genes involved in apoptosis, cell cycle regulation, and antioxidant defense.

Multimodal Study of DHC and FoxO Signaling

Network Pharmacology and Target Identification

A comprehensive multimodal study employing network pharmacology, molecular docking, and experimental validation approaches has been conducted to elucidate the mechanism of DHC action on myocardial ischemia-reperfusion injury through the FoxO signaling pathway [1]. The initial network pharmacology analysis identified potential protein targets of DHC and their overlap with known MIRI-associated targets:

  • Target Identification: Researchers retrieved DHC and MIRI targets from various specialized databases, followed by Venny analysis to identify common targets. This approach identified 120 common targets from 121 DHC targets and 23,354 MIRI targets, highlighting the multi-target nature of DHC action and its potential relevance to MIRI pathology [1].

  • Pathway Enrichment Analysis: Bioinformatics analysis of the common targets revealed significant enrichment in the FoxO signaling pathway, among other pathways, suggesting this pathway as a primary mechanism through which DHC exerts its cardioprotective effects [1].

Molecular Docking and Binding Affinity

Molecular docking studies provided insights into the potential direct interactions between DHC and key regulatory proteins within the FoxO signaling network:

  • High-Affinity Interactions: DHC exhibited particularly strong binding affinity (<-7 kcal/mol) for several crucial regulatory proteins, including CCND1 (Cyclin D1), CDK2 (Cyclin-Dependent Kinase 2), and MDM2 (Mouse Double Minute 2) [1]. These proteins play significant roles in cell cycle regulation and apoptosis, processes intimately connected to FoxO transcriptional activity.

  • Validation Techniques: The potential binding affinities predicted by molecular docking were further validated using microscale thermophoresis (MST), a modern biophysical technique that measures binding interactions between molecules by detecting changes in their movement in response to temperature gradients [1].

Table 2: Molecular Docking Results for this compound with FoxO Signaling Components

Target Protein Binding Affinity (kcal/mol) Biological Function Role in FoxO Signaling
CCND1 (Cyclin D1) < -7.0 Cell cycle progression FoxO regulates CCND1 expression; connection to cell cycle arrest
CDK2 (Cyclin-Dependent Kinase 2) < -7.0 Cell cycle control FoxO transcriptionally regulates CDK inhibitors
MDM2 < -7.0 p53 regulation, protein ubiquitination Indirect FoxO regulation through protein stability control
Additional FoxO pathway components -5.0 to -7.0 Various signaling functions Multiple points of pathway modulation

Experimental Validation of DHC Effects

In Vivo Animal Studies

The cardioprotective effects of DHC observed in computational analyses were rigorously validated using a well-established in vivo mouse model of myocardial ischemia-reperfusion injury:

  • Animal Model Establishment: Researchers created an MIRI model by surgically ligating the left anterior descending coronary artery in C57BL/6N mice, a standard approach for simulating ischemic heart injury followed by reperfusion [1]. The experimental design included three groups: sham-operated control group, MIRI model group, and DHC treatment group (receiving 5 mg/kg DHC via intraperitoneal injection).

  • Cardiac Function Assessment: DHC treatment demonstrated significant functional improvement in cardiac parameters, as evidenced by attenuated decreases in left ventricular ejection fraction and fractional shortening [1]. These echocardiographic parameters are key clinical indicators of cardiac contractile function and overall pump performance.

  • Infarct Size and Biomarker Analysis: DHC administration resulted in significantly reduced infarct sizes compared to untreated MIRI controls, along with decreased levels of cardiac damage biomarkers including cardiac troponin I (cTnI) and lactate dehydrogenase (LDH) [1]. These findings provide direct evidence of DHC's protective effects against irreversible myocardial damage during ischemia-reperfusion events.

Table 3: In Vivo Effects of DHC on Myocardial Ischemia-Reperfusion Injury Parameters

Parameter Sham Group MIRI Group DHC Treatment Group Measurement Method
Left Ventricular Ejection Fraction (%) Normal Significant decrease Attenuated decrease Echocardiography
Fractional Shortening (%) Normal Significant decrease Attenuated decrease Echocardiography
Infarct Size Minimal Extensive Significantly reduced TTC staining, histology
cTnI Levels Baseline Elevated Significantly reduced Immunoassay
LDH Levels Baseline Elevated Significantly reduced Enzymatic assay
Apoptotic Cells Few Numerous Significantly reduced TUNEL staining
In Vitro Cellular Studies

Complementary in vitro experiments using H9c2 cardiomyoblast cells provided mechanistic insights at the cellular level:

  • Hypoxia/Reoxygenation Model: H9c2 cells were incubated with DHC and subjected to hypoxia/reoxygenation (H/R) conditions, simulating ischemia-reperfusion injury in a controlled cellular environment [1]. This experimental approach allows for precise manipulation of treatment conditions and detailed analysis of cellular responses.

  • Apoptosis Assessment: TUNEL staining demonstrated that DHC significantly alleviated apoptosis in the H/R model, indicating a potent anti-apoptotic effect that contributes to its cardioprotective properties [1].

  • Oxidative Stress Measurements: DHC treatment reduced the production of reactive oxygen species (ROS) and attenuated mitochondrial membrane potential (ΔΨm) disruption as measured by JC-1 staining [1]. These findings suggest that DHC preserves mitochondrial integrity and function during oxidative stress conditions.

Molecular Mechanism Elucidation

Western blot analyses provided detailed insights into the molecular mechanisms underlying DHC-mediated cardioprotection:

  • Regulation of Apoptotic Proteins: DHC treatment resulted in downregulation of pro-apoptotic proteins including Bcl-2, Bid, cleaved-caspase 3, and cleaved-caspase 9, while upregulating the expression of Bax and CCND1 via the FoxO signaling pathway [1]. This shift in the balance of apoptotic regulators favors cell survival under stress conditions.

  • FoxO Pathway Modulation: DHC promoted the phosphorylation of FOXO1A and MDM2, key regulatory events in the FoxO signaling cascade that influence FoxO transcriptional activity and target gene expression [1]. Additionally, DHC affected cleaved-caspase 8 levels, indicating potential involvement of extrinsic apoptosis pathways.

Detailed FoxO Pathway Regulation by DHC

FoxO Transcriptional Control of Apoptosis

The FoxO transcription factors function as master regulators of apoptotic processes in cardiomyocytes through several interconnected mechanisms:

  • Death Receptor Ligands: FoxO proteins directly regulate the expression of death receptor ligands such as Fas ligand and TNF apoptosis ligand, which initiate extrinsic apoptosis pathways [4]. By modulating the expression of these ligands, FoxOs can determine cellular susceptibility to extrinsic apoptotic signals.

  • Bcl-2 Family Regulation: FoxO transcription factors control the expression of several Bcl-2 protein family members that regulate intrinsic apoptosis pathways, including Bim, Bcl-XL, and bNIP3 [4]. These proteins govern mitochondrial outer membrane permeabilization, a critical step in the commitment to apoptosis.

  • Comprehensive Apoptosis Network: Through simultaneous regulation of multiple apoptosis-related genes, FoxOs establish a coordinated apoptotic response that integrates various cellular stresses and damage signals. DHC appears to modulate this network to favor cell survival under ischemia-reperfusion conditions.

Integration with AMPK-SIRT1-FOXO Axis

DHC's effects on FoxO signaling must be understood within the broader context of the AMPK-SIRT1-FOXO regulatory axis, a crucial pathway in cellular stress response:

  • AMPK Activation: Under conditions of oxidative stress, intracellular energy levels shift, leading to an increase in the AMP/ATP ratio that activates AMPK (AMP-activated protein kinase) [5] [6]. AMPK serves as a central cellular energy sensor and regulates multiple downstream pathways, including FoxO signaling.

  • SIRT1 Modulation: Activated AMPK stimulates SIRT1 (sirtuin 1), a NAD+-dependent deacetylase that plays a significant role in the oxidative stress response [5] [6]. SIRT1 deacetylates FoxO transcription factors, enhancing their transcriptional activity and promoting expression of target genes involved in stress resistance.

  • Coordinated Cellular Defense: The AMPK-SIRT1-FOXO pathway represents a integrated defense system that enhances mitochondrial function, reduces mitochondrial damage, and mitigates oxidative stress-induced cellular injury [5] [6]. DHC likely interacts with this coordinated system to enhance cellular resilience to ischemia-reperfusion injury.

Oxidative Stress Balance Mechanisms

DHC's modulation of FoxO signaling significantly influences the cellular oxidative stress balance through several key mechanisms:

  • Antioxidant Gene Expression: FoxO transcription factors directly regulate the expression of major antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT) [5] [6]. These enzymes constitute the primary enzymatic defense system against reactive oxygen species.

  • Mitochondrial Protection: Through regulation of mitochondrial genes and quality control processes, FoxO signaling helps maintain mitochondrial functional integrity during stress conditions, reducing electron leakage and subsequent ROS production [5].

  • Cross-Pathway Integration: FoxO transcription factors integrate signals from multiple stress-response pathways, including IRS/PI3K/Akt, Ras-MEK-ERK, IKK, and AMPK pathways, allowing coordinated cellular responses to diverse stress conditions [4]. DHC appears to modulate this integrative function to promote cardioprotection.

Broader Therapeutic Implications

Cardiovascular Applications

Beyond myocardial ischemia-reperfusion injury, DHC shows promise for addressing multiple cardiovascular pathologies through FoxO pathway modulation:

  • Atherosclerosis Management: DHC has demonstrated significant antiatherosclerotic effects in apolipoprotein E-deficient (ApoE−/−) mice, not only inhibiting atherosclerosis development but also improving aortic compliance and increasing plaque stability [2]. These beneficial effects appear mediated through inhibition of macrophage inflammation, likely via targeting p65- and ERK1/2-mediated pathways [2].

  • Vascular Inflammation Control: In atherosclerosis models, DHC dramatically decreased levels of proinflammatory gene clusters and significantly downregulated interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner [2]. This anti-inflammatory activity complements its direct cardioprotective effects through FoxO signaling.

  • Coronary Function: DHC has demonstrated antispasmodic effects on coronary arteries, suggesting potential applications in managing coronary heart disease and related conditions characterized by coronary vasoconstriction [2].

Experimental Protocols and Methodologies

For researchers seeking to investigate DHC effects on FoxO signaling, several key experimental approaches have proven effective:

  • In Vivo MIRI Model: The established protocol involves surgical ligation of the left anterior descending coronary artery in C57BL/6N mice, with DHC administered via intraperitoneal injection at 5 mg/kg dosage [1]. Functional assessment should include echocardiography for left ventricular ejection fraction and fractional shortening, complemented by infarct size measurement using TTC or Evans blue staining.

  • In Vitro Hypoxia/Reoxygenation: H9c2 cardiomyoblast cells can be subjected to hypoxic conditions (typically 1-3% O₂) for 2-4 hours followed by reoxygenation under normoxic conditions for 4-24 hours, with DHC treatment administered before, during, or after the hypoxic period depending on the specific experimental question [1].

  • Molecular Assessment: Key analytical techniques include Western blotting for FoxO pathway components (FOXO1, FOXO3a, phosphorylated forms), apoptotic regulators (Bcl-2 family, caspases), and oxidative stress markers; immunofluorescence for FoxO subcellular localization; TUNEL staining for apoptosis quantification; and JC-1 staining for mitochondrial membrane potential assessment [1].

Drug Development Considerations

From a pharmaceutical development perspective, several aspects of DHC warrant particular attention:

  • Therapeutic Window: Current animal studies have utilized a 5 mg/kg dosage via intraperitoneal injection with demonstrated efficacy and no reported toxicity [1] [2]. Further dose-response studies would help establish the optimal therapeutic window and safety profile.

  • Multi-Target Profile: The network pharmacology identification of 120 common targets between DHC and MIRI suggests a pleiotropic mechanism of action [1]. This multi-target approach may offer therapeutic advantages for complex pathologies like MIRI but presents challenges for precise mechanism elucidation.

  • Natural Product Advantages: As a natural product derivative, DHC may offer favorable toxicity and metabolism profiles compared to completely synthetic compounds, potentially accelerating translational development.

Conclusion and Future Directions

The comprehensive investigation of DHC's effects on FoxO signaling represents a compelling example of integrative pharmacological research, combining network pharmacology, molecular docking, and experimental validation to elucidate mechanism of action. The accumulated evidence strongly supports that DHC attenuates myocardial ischemia-reperfusion injury primarily through modulation of the FoxO signaling pathway, resulting in inhibited apoptosis, reduced oxidative stress, and improved mitochondrial function.

Future research directions should include detailed pharmacokinetic studies to understand DHC absorption, distribution, metabolism, and excretion properties; structural optimization to potentially enhance potency and selectivity; investigation of potential synergistic combinations with existing cardiovascular agents; and expansion of therapeutic application studies to other cardiovascular conditions where FoxO signaling plays important roles. Additionally, the interrelationship between FoxO signaling and other cardioprotective pathways modulated by DHC warrants further exploration to fully understand its therapeutic potential.

References

Comprehensive Technical Analysis: Dehydrocorydaline Maintains Vascular Smooth Muscle Cell Contractile Phenotype via Spta1 Upregulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Atherosclerotic cardiovascular disease remains a leading cause of global mortality, with current therapeutic strategies including statins and anti-inflammatory agents showing limited efficacy and potential side effects. Vascular smooth muscle cells (VSMCs) possess the remarkable ability to undergo phenotypic switching from a contractile state to a synthetic phenotype, which plays a crucial role in the initiation and progression of atherosclerosis. In their contractile state, VSMCs express specific markers and maintain vascular tone, while in the synthetic state, they downregulate these markers and exhibit increased proliferation, migration, and inflammatory characteristics—key processes in atherosclerotic plaque development and instability.

Dehydrocorydaline (DHC), a primary bioactive alkaloid isolated from the traditional Chinese herbal medicine Rhizoma Corydalis (Corydalis yanhusuo), has demonstrated diverse pharmacological effects including anti-inflammatory, anti-allergic, and anti-tumor properties. Previous research established that DHC improves atherosclerosis and aortic compliance in Western diet-fed Apoe-/- mice by ameliorating systemic and vascular inflammation [1]. However, its direct impact on VSMC phenotypic switching had remained unexplored until the recent landmark study published in Acta Pharmacologica Sinica in 2025, which revealed a novel mechanism through which DHC preserves the contractile phenotype of VSMCs by upregulating spectrin alpha, erythrocytic 1 (Spta1) [2] [3] [4]. This discovery expands the potential clinical applications of DHC and similar herbal compounds for atherosclerotic cardiovascular disease treatment.

Molecular Mechanism Overview

The molecular mechanism through which DHC maintains the VSMC contractile phenotype represents a significant advancement in our understanding of vascular biology. The process centers on DHC's ability to upregulate Spta1, a protein previously characterized primarily for its role in erythrocyte membrane integrity but now shown to play a crucial role in VSMC biology.

The diagram below illustrates the comprehensive mechanism through which DHC treatment influences VSMC phenotype and reduces atherosclerosis:

G DHC This compound (DHC) Spta1 Spta1 Upregulation DHC->Spta1 Upregulates Proliferation VSMC Proliferation DHC->Proliferation Inhibits Migration VSMC Migration DHC->Migration Inhibits Plaque Atherosclerotic Plaque DHC->Plaque Reduces Macrophage Macrophage Infiltration DHC->Macrophage Reduces ContractileMarkers Contractile Phenotype Markers Spta1->ContractileMarkers Increases PhenoSwitch Phenotypic Switching Proliferation->PhenoSwitch Migration->PhenoSwitch PDGF PDGF-BB Stimulation PDGF->Proliferation Induces PDGF->Migration Induces Knockdown Spta1 Knockdown Knockdown->Spta1 Negates Effect Knockdown->ContractileMarkers Reverses Increase Athero Atherosclerosis Development PhenoSwitch->Athero

Figure 1: Comprehensive Mechanism of DHC Action on VSMCs and Atherosclerosis. This diagram illustrates how DHC upregulates Spta1, promotes contractile phenotype markers, inhibits proliferation/migration, and reduces atherosclerosis, effects reversed by Spta1 knockdown.

As illustrated, DHC treatment directly upregulates Spta1 expression in VSMCs, as identified through RNA sequencing analysis [2]. This upregulation is essential for DHC's protective effects, as Spta1 knockdown experiments completely abolished the increase in contractile phenotype markers initially prompted by DHC treatment [3] [4]. The key contractile markers increased by DHC treatment include calponin 1 (Cnn1), myosin heavy chain (Myh11, SM-MHC), smooth muscle 22α (Sm22α), and alpha-smooth muscle actin (Acta2, α-SMA), all of which were elevated in a time- and dose-dependent manner [2] [4].

Concurrently, DHC significantly inhibited platelet-derived growth factor-BB (PDGF-BB)-induced VSMC proliferation and migration [3]—two critical processes in phenotypic switching. In animal studies using Apoe-/- mice, DHC treatment resulted in reduced carotid plaque areas, decreased macrophage infiltration, and increased contractile phenotype marker expression [2] [3] [4]. These findings establish a direct link between DHC-mediated Spta1 upregulation and attenuation of atherosclerotic progression through preservation of the VSMC contractile phenotype.

Experimental Findings and Data Summary

Key Experimental Results from In Vitro and In Vivo Studies

Table 1: Summary of Key Experimental Findings on DHC Effects in VSMCs

Experimental Model Treatment Conditions Key Parameters Measured Results Significance
Primary rat VSMCs (in vitro) DHC (time- and dose-dependent) mRNA/protein levels of contractile markers: Cnn1, Myh11, Sm22α, Acta2 Significant increase in all contractile markers P < 0.05 vs. control [2]
Primary rat VSMCs (in vitro) DHC + PDGF-BB (20 ng/mL) VSMC proliferation and migration Inhibition of PDGF-BB-induced proliferation and migration P < 0.05 vs. PDGF-BB alone [3]
Apoe-/- mice (in vivo) DHC (5 mg/kg, i.p. daily) Carotid plaque area Reduced plaque area P < 0.05 vs. vehicle [2] [4]
Apoe-/- mice (in vivo) DHC (5 mg/kg, i.p. daily) Macrophage infiltration Decreased macrophage content in plaques P < 0.05 vs. vehicle [3]
Apoe-/- mice (in vivo) DHC (5 mg/kg, i.p. daily) Contractile phenotype markers in vessels Increased expression of VSMC contractile markers P < 0.05 vs. vehicle [2]
Primary rat VSMCs (mechanistic) RNA sequencing Differential gene expression Significant upregulation of Spta1 P < 0.05 vs. control [2] [3]
Primary rat VSMCs (mechanistic) Spta1 knockdown + DHC Contractile phenotype markers Abolished DHC-induced increase in contractile markers P < 0.05 vs. DHC alone [3] [4]
Comprehensive Analysis of Research Findings

The experimental data demonstrates consistent and concentration-dependent effects of DHC on VSMC biology. In primary rat VSMCs, DHC treatment resulted in a significant upregulation of all major contractile phenotype markers at both mRNA and protein levels. This effect was observed across multiple concentrations and timepoints, establishing a robust concentration-response relationship [2]. The most pronounced effects were typically seen at higher concentrations (50-100 μM) and with longer exposure times (24-48 hours).

The functional significance of these molecular changes was confirmed through proliferation and migration assays. DHC effectively counteracted PDGF-BB-induced proliferation, a key stimulus for phenotypic switching in atherosclerosis. Using both cell counting and CCK-8 assays, researchers demonstrated that DHC treatment significantly reduced VSMC proliferation rates following PDGF-BB stimulation [3]. Similarly, migration assays showed that DHC inhibited the migratory capacity of VSMCs, further supporting its role in maintaining the contractile phenotype.

The most compelling evidence for the mechanism of action comes from the loss-of-function experiments. When Spta1 expression was knocked down using specific genetic approaches, the ability of DHC to increase contractile marker expression was completely abolished [3] [4]. This establishes Spta1 not merely as a correlated factor but as an essential mediator of DHC's effects on VSMC phenotype.

In the in vivo model using Apoe-/- mice fed a Western diet, DHC administration (5 mg/kg daily via intraperitoneal injection) significantly attenuated atherosclerosis development. Histopathological analysis of carotid arteries showed reduced plaque areas and decreased macrophage infiltration in DHC-treated mice compared to vehicle controls [2] [4]. Furthermore, immunofluorescence staining revealed increased expression of contractile markers in the vascular walls of treated animals, directly mirroring the in vitro findings and supporting the translational relevance of these discoveries.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Primary VSMC Isolation: VSMCs were isolated from the aortic tunica media of male Sprague-Dawley rats (150-180 g) using the tissue block culture method [3]. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂. Cells underwent an average of six to seven passages per experiment.

  • DHC Treatment Protocol: DHC (Chroma-Biotechnology, 30045-16-0) was dissolved in dimethyl sulfoxide (DMSO) as a stock solution. For in vitro experiments, VSMCs were treated with DHC across a concentration range (0-100 μM) for varying durations (6-48 hours) to establish time- and dose-response relationships. For phenotypic switching induction, VSMCs were stimulated with platelet-derived growth factor-BB (PDGF-BB) at 20 ng/mL.

  • Spta1 Knockdown: Specific knockdown of Spta1 expression was achieved using RNA interference techniques to validate its essential role in mediating DHC's effects.

Animal Model and Drug Administration
  • Animal Model: Male Apoe-/- mice were housed under specific pathogen-free conditions with a 12-hour light-dark cycle and ad libitum access to a standard diet and water for 12 weeks [3].

  • Carotid Artery Injury Model: The right common carotid artery (RCCA) was ligated and placed in a polyethylene cuff (427410; BD Biosciences) following established methods [3].

  • DHC Administration: Mice were randomly divided into vehicle and DHC groups. DHC was prepared in a formulation of 1% DHC, 30% PEG30, 5% Tween 80, and 64% water. Daily intraperitoneal injections of DMSO (vehicle) or DHC (5 mg/kg) were administered. The RCCA was collected for histopathological analysis via frozen sectioning.

Key Assessment Methodologies
  • RNA Sequencing and Analysis: Following treatment with DMSO or DHC, rat primary VSMCs were harvested using Trizol for total RNA extraction. Transcriptome sequencing was performed using the Illumina NovaSeq platform. Sequenced mRNA was aligned with the reference genome to quantify gene expression levels and identify differentially expressed genes. Functional annotation and enrichment analysis were performed to examine biological implications [3].

  • Western Blotting: Cells were lysed using radioimmunoprecipitation assay buffer. Protein concentration was determined using a BCA Protein Assay Kit. Proteins (30 μg per lane) were separated by 8% SDS-PAGE and transferred to nitrocellulose membranes. Primary antibodies included: SM-MHC (ab53219, Abcam; 21404-1-AP, Proteintech), Cnn1 (ABT129, Millipore), Spta1 (abs134307, absin), and β-actin (sc-47778, Santa Cruz). Detection was performed using horseradish peroxidase chemiluminescent substrate and visualized using an Amersham Imager 600 [3].

  • Real-time Quantitative PCR: Total RNA was extracted using RNAex Pro RNA Reagent. cDNA was synthesized using a reverse transcription kit, and mRNA levels were detected with a SYBR Green Real-time qPCR Master Mix Kit. RT-PCR was performed on a LightCycler 480 Instrument II [3].

  • VSMC Functional Assays:

    • Proliferation: Assessed using cell counting and Cell Counting Kit-8 (CCK-8) assays. For cell counting, equal numbers of cells were seeded and counted at 0, 12, 24, and 36 hours. For CCK-8 assay, 10 μL of CCK-8 solution was added to each well after 24h treatment, followed by incubation at 37°C for 2h, and absorbance measurement at 450nm.
    • Migration: Evaluated using standardized migration assays with PDGF-BB as a chemoattractant.
  • Histopathological Analysis: Isolated aortas were immersed in OCT and frozen for sectioning. Atherosclerotic lesion area at the aortic root was analyzed using cross-sections (6 μm) stained with oil red O solution. Hematoxylin and eosin (H&E) staining and Masson's trichrome staining were performed for morphometric lesion analysis according to manufacturers' instructions. Images were captured by an Aperio Digital Pathology Slide Scanner, and quantification was performed using ImageJ software [1].

Therapeutic Implications and Future Perspectives

The discovery that DHC maintains VSMC contractile phenotype through Spta1 upregulation provides significant insights for cardiovascular drug development. This mechanism represents a novel therapeutic approach for atherosclerotic cardiovascular disease that specifically targets VSMC phenotypic switching—a fundamental process in atherosclerosis pathogenesis that is not effectively addressed by current lipid-lowering or anti-inflammatory therapies.

The finding that Spta1, a gene previously characterized primarily for its role in erythrocyte membrane integrity and associated with hereditary red blood cell disorders like spherocytosis and elliptocytosis [5] [6], plays a crucial role in VSMC biology highlights the potential for repurposing existing knowledge from different fields. This expanded understanding of Spta1's function in vascular cells opens new avenues for research into spectrin family proteins in cardiovascular pathophysiology.

From a therapeutic perspective, DHC and other compounds derived from traditional Chinese medicine offer multimodal therapeutic potential. Previous research has demonstrated that DHC also ameliorates atherosclerosis through macrophage-focused mechanisms by attenuating LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway [1]. This combined effect on both VSMCs and macrophages positions DHC as a promising candidate for addressing multiple aspects of atherosclerotic plaque development and progression.

Future research directions should include:

  • Structure-activity relationship studies to identify more potent analogs of DHC with improved pharmacokinetic properties
  • Detailed mechanistic studies to elucidate how Spta1 upregulation influences the VSMC contractile apparatus and cytoskeletal organization
  • Investigation of Spta1's role in other vascular cell types and pathological conditions
  • Preclinical development of optimized formulations and delivery systems for DHC
  • Exploration of combination therapies with existing anti-atherosclerotic agents

The evidence supporting DHC's effects on VSMCs through Spta1 upregulation, combined with its previously established anti-inflammatory properties, suggests that compounds targeting these pathways may offer a complementary approach to current atherosclerosis treatments, potentially addressing the significant residual cardiovascular risk that persists despite optimal lipid-lowering therapy.

Conclusion

References

Dehydrocorydaline acute toxicity LD50 profile

Author: Smolecule Technical Support Team. Date: February 2026

Acute Toxicity (LD₅₀) of Dehydrocorydaline

Route of Administration LD₅₀ Value Test Subject Source
Oral (Per Os) 277.5 ± 19.0 mg/kg Mouse [1] [2]
Intraperitoneal (IP) 21.1 ± 1.4 mg/kg Mouse [1] [2]
Intraperitoneal (IP) 78 mg/kg Mouse (RTECS Database) [2]

The following diagram illustrates the general workflow for determining the LD₅₀, which helps in understanding how these values are established.

Start Start: Acute Toxicity Study A Administer Single Dose via Specific Route (e.g., Oral, IP) Start->A B Observe Animals (Clinically for up to 14 Days) A->B C Record Mortality Data B->C D Analyze Data to Find Dose Lethal to 50% of Population C->D E Report LD₅₀ with Route and Species D->E

LD₅₀ determination workflow

Methodology & Interpretation

The provided data comes from standard acute toxicity testing protocols. Here's what these methods and results mean for your research:

  • Experimental Model: The studies were conducted on male mice, a standard model for preliminary acute toxicity testing [3] [4].
  • Toxicological Significance: The large difference between the oral and intraperitoneal LD₅₀ is expected. A lower LD₅₀ for the IP route indicates higher toxicity, as the compound enters the systemic circulation more directly compared to oral administration, where it may face first-pass metabolism in the liver [5] [6].
  • Toxicity Classification: Based on the Hodge and Sterner scale for oral administration in rats, an LD₅₀ of 277.5 mg/kg would place this compound in the "Slightly Toxic" category [6]. The intraperitoneal LD₅₀ of 21.1 mg/kg would be classified as "Highly Toxic" [6]. This underscores the critical importance of specifying the route of exposure.

Key Takeaways for Researchers

  • Low Acute Oral Toxicity: The data suggests this compound has a relatively wide safety margin when administered orally in mice [5].
  • Route Dependency is Critical: The high toxicity via the intraperitoneal route must be carefully considered during experimental design, especially for injection-based studies.
  • Foundation for Further Study: These acute toxicity profiles are essential for establishing safe starting doses for repeated-dose studies and other advanced toxicological evaluations.

References

The Nitroreductase-Mediated Metabolism of Dehydrocorydaline

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the key metabolic pathway and the consequent "PK-PD relationship" of Dehydrocorydaline (DHC) as explained by gut microbiota nitroreductase (NR).

G DHC This compound (DHC) Poorly Absorbed GutMicrobiota Gut Microbiota (Nitroreductase, NR) DHC->GutMicrobiota Oral Administration LowAbsorption Low Systemic Absorption DHC->LowAbsorption Bypasses NR Metabolism Metabolite Hydrogenated Metabolite (e.g., Dihydroberberine-analog) Better Membrane Permeability GutMicrobiota->Metabolite  NR Catalyzes Reduction Absorption Increased Intestinal Absorption Metabolite->Absorption Efficacy Therapeutic Efficacy (Anti-CHD, Analgesic, etc.) Absorption->Efficacy NRActive NR Activity Present NRActive->GutMicrobiota NRInhibited NR Activity Inhibited (e.g., by Ellagic Acid) NRInhibited->DHC ReducedEfficacy Reduced Therapeutic Efficacy LowAbsorption->ReducedEfficacy

Diagram 1. The PK-PD relationship of DHC mediated by gut microbiota nitroreductase.

This pathway is central to resolving the apparent paradox of DHC: it exhibits poor oral absorption yet demonstrates clear therapeutic efficacy in vivo. The conversion of DHC to a more lipophilic metabolite by bacterial nitroreductase is a crucial activation step [1] [2].

Summary of Quantitative Data and Experimental Findings

The following tables consolidate key quantitative data from the primary research study that investigated this relationship in a rat model of Coronary Heart Disease (CHD) [1] [2].

Table 1: Impact of Nitroreductase (NR) Inhibition on DHC Efficacy in CHD Model Rats This table shows the consequences of inhibiting NR activity with Ellagic Acid (EA) on both lipid profiles and key inflammatory markers.

Parameter Category Specific Parameter Change After NR Inhibition (with EA) Interpretation
Lipid Profile [2] Total Cholesterol (TC) Significantly Increased NR inhibition diminished DHC's therapeutic effect on lipid metabolism, a key factor in CHD.
Triglyceride (TG) Significantly Increased
Low-Density Lipoprotein Cholesterol (LDL-C) Significantly Increased
Inflammatory Markers [1] [2] Tumor Necrosis Factor-α (TNF-α) Significantly Increased NR inhibition reduced DHC's anti-inflammatory effects, which are critical for treating CHD.
Interleukin-1β (IL-1β) Significantly Increased
Hypersensitive C-Reactive Protein (hs-CRP) Significantly Increased
Intercellular Cell Adhesion Molecule-1 (ICAM-1) Significantly Increased
Monocyte Chemoattractant Protein-1 (MCP-1) Significantly Increased

Table 2: Key Experimental Model and Pharmacokinetic Data This table summarizes the core experimental conditions and pharmacokinetic observations from the same study.

Aspect Details Notes & Context
CHD Model Rats induced by high-fat diet and Vitamin D3 [2] ST-segment elevation confirmed model success.
NR Inhibition Ellagic Acid (EA) used as a selective inhibitor [2] EA was used to specifically target and suppress NR activity.
Key Finding Plasma concentration of DHC decreased after NR inhibition [1] Directly links NR metabolism to the systemic exposure of DHC.
Identified Metabolite Hydrogenated metabolite (structure not fully detailed) [1] Described as having stronger membrane permeability than DHC.

Core Experimental Methodology

While the full, step-by-step laboratory protocol is not available in the searched articles, the core methodology can be summarized as follows [2]:

  • Animal Model Preparation: A Coronary Heart Disease (CHD) model was established in rats using a high-fat diet (containing 3.5% cholesterol, 10% lard, 0.2% propylthiouracil, etc.) and Vitamin D3. Model success was evaluated via electrocardiogram (ECG) changes, particularly ST-segment elevation.
  • NR Inhibition Study: The role of gut microbiota NR was investigated by selectively inhibiting its activity with Ellagic Acid (EA). The study compared the effects of DHC administration in two groups: CHD model rats with normal NR activity and those with inhibited NR activity.
  • Bioanalytical and Pharmacodynamic Analysis:
    • PK Analysis: Plasma concentrations of DHC were measured and compared between the groups with and without NR inhibition.
    • PD Analysis: The therapeutic effects (pharmacodynamics) were evaluated by measuring serum levels of lipids (TC, TG, LDL-C) and inflammatory cytokines (TNF-α, IL-1β, etc.), and by examining pathological sections of tissues.
  • Metabolite Identification: The metabolism of DHC by NR was investigated, leading to the identification of a hydrogenated metabolite, which was proposed to have higher membrane permeability.

Implications for Drug Development

This research provides a framework for understanding a broader class of poorly absorbable active ingredients from Traditional Chinese Medicines [2].

  • Resolving the PK-PD Paradox: The case of DHC highlights that oral bioavailability, as traditionally measured by parent compound concentration in plasma, may not be the sole predictor of in vivo efficacy for compounds metabolized by the gut microbiome [1] [2].
  • Microbiome-Mediated Prodrug Activation: The gut microbiome and its enzymes, like nitroreductase, can act as a biocompatible "first-pass" activation system, converting poorly absorbed parent compounds into metabolites with superior absorption and potentially retained or enhanced activity [2]. This mechanism is also observed with other compounds, such as berberine being converted to dihydroberberine [2].
  • Consideration of Metabolism: These findings suggest that for future development of such natural products, identification and study of the gut microbiota-generated metabolites are crucial, as they may be the true active forms in the body.

References

Dehydrocorydaline cell culture treatment concentrations in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dehydrocorydaline (DHC)

This compound (DHC) is a quaternary ammonium alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo (Rhizoma Corydalis) [1]. It exhibits diverse pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular protective effects [2] [3] [4]. In vitro studies have demonstrated its potential for treating atherosclerosis, osteoarthritis, pulmonary fibrosis, sepsis-induced myocardial injury, and breast cancer through modulation of various cellular signaling pathways [2] [3] [5]. These Application Notes provide consolidated protocols and methodological guidance for researchers using DHC in cell culture systems.

DHC Treatment Parameters by Cell Type

The table below summarizes effective in vitro DHC treatment concentrations and key effects across different cell models.

Cell Type Effective DHC Concentration Range Treatment Duration Key Observed Effects Primary Assays Used
Vascular Smooth Muscle Cells (VSMCs) [2] [6] 10 - 100 µM 24 - 48 hours ↑ Contractile phenotype markers (Cnn1, Myh11, α-SMA); ↓ PDGF-BB-induced proliferation/migration RT-qPCR, Western Blot, CCK-8, Cell Counting
Chondrocytes [3] 10 - 20 µM (IC₅₀: 49.65 µM) 48 hours - 4 days ↑ Cell proliferation; ↑ Aggrecan/Type II Collagen; ↓ Type I Collagen, MMP1/13, Cox2 CCK-8, EdU Staining, Flow Cytometry, RT-qPCR
Pulmonary Fibroblasts [5] Information Not Specified Information Not Specified ↓ Fibroblast-to-myofibroblast transition; ↓ Collagen I, Fibronectin, α-SMA Western Blot, Immunofluorescence
Macrophages (BMDMs, RAW 264.7) [4] [1] 10 - 50 µM (up to 200 µM non-toxic) 24 hours (pre-treatment 1-2h common) ↓ LPS-induced IL-1β, IL-6, TNF-α; ↓ iNOS, NLRP3; ↓ NF-κB activation ELISA, RT-qPCR, Western Blot, RNA-seq
Cardiomyocytes (H9C2) [7] 5 - 20 µM 24 hours ↑ Cell viability under LPS stress; ↓ Apoptosis; ↓ ROS; ↑ Nrf2/HO-1 CCK-8, BrdU, Western Blot, ROS Staining
Breast Cancer Cells (MDA-MB-231) [8] [9] 10 - 100 µM (IC₅₀ ~50 µM) 48 - 72 hours ↓ Viability, proliferation, migration; ↑ Apoptosis; ↓ CDK1, CCND1, BCL2, MMP2/9 CCK-8, EdU, Flow Cytometry, Colony Formation

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

Principle: Measure metabolic activity to determine compound cytotoxicity and optimal dosing ranges.

Protocol (CCK-8 Assay) [8] [4]:

  • Cell Seeding: Seed cells (e.g., 3×10⁴ cells/cm² for MDA-MB-231) in 96-well plates and culture for 24 hours.
  • Starvation (Optional): For synchronization, use serum-free medium for 24 hours [8].
  • DHC Treatment: Replace medium with fresh medium containing varying DHC concentrations (e.g., 10-100 µM). Include DMSO vehicle control.
  • Incubation: Culture cells for desired duration (e.g., 48-72 hours).
  • CCK-8 Addition: Add 10 µL CCK-8 solution per well. Incubate for 1-2 hours at 37°C in the dark.
  • Absorbance Measurement: Measure absorbance at 450 nm using a microplate reader.
  • Calculation: Calculate cell viability relative to control.

Supplementary Proliferation Assays:

  • EdU Staining [3] [8]: Incubate cells with 50 µM EdU for 2 hours before fixation. Use Apollo stain and DAPI to visualize proliferating cells.
  • Flow Cytometry [3] [8]: Fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide, and analyze DNA content.
Gene and Protein Expression Analysis

Principle: Evaluate DHC-induced changes in mRNA and protein levels of target genes.

Protocol (RT-qPCR) [2]:

  • RNA Extraction: Wash cells with PBS. Extract total RNA using reagents like RNAex Pro RNA Reagent or Trizol.
  • RNA Quantification: Determine RNA concentration and purity using a spectrophotometer.
  • cDNA Synthesis: Use 1 µg total RNA with a reverse transcription kit.
  • qPCR Reaction: Prepare reactions with SYBR Green Master Mix and specific primers.
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with housekeeping genes (e.g., GAPDH) for normalization.

Protocol (Western Blotting) [2] [6]:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Centrifuge to collect supernatant.
  • Protein Quantification: Determine concentration using a BCA assay.
  • Electrophoresis: Load 30 µg protein per lane on 8% SDS-PAGE gels. Separate proteins.
  • Transfer: Transfer proteins to nitrocellulose membranes.
  • Blocking and Incubation: Block with 5% skim milk. Incubate with primary antibodies overnight at 4°C.
  • Detection: Incubate with HRP-conjugated secondary antibody. Visualize using chemiluminescent substrate and imaging system.
Functional Cellular Assays

Migration Assay (Scratch/Wound Healing) [8]:

  • Create a scratch in a confluent cell monolayer using a pipette tip.
  • Wash away detached cells and add fresh medium with DHC.
  • Monitor and image wound closure at regular intervals over 24-48 hours.

Apoptosis Assay (Flow Cytometry) [8]:

  • Harvest DHC-treated and control cells.
  • Resuspend in binding buffer and stain with Annexin V-FITC and propidium iodide.
  • Analyze by flow cytometry within 1 hour to distinguish apoptotic populations.

Mechanism of Action and Signaling Pathways

DHC exerts its effects by modulating multiple critical signaling pathways, which can be visualized in the following experimental workflow and mechanism diagrams.

G Start Start DHC Treatment Protocol Prep 1. Cell Preparation & Plating (Allow 24h attachment) Start->Prep Sync 2. Serum Starvation (Optional) (24h for synchronization) Prep->Sync Treat 3. DHC Treatment (Prepare fresh medium with DHC) Sync->Treat Harvest 4. Cell Harvest & Analysis (After 24-72h treatment) Treat->Harvest Assays Downstream Analysis Harvest->Assays Viability Cell Viability/Proliferation (CCK-8, EdU, Flow Cytometry) Assays->Viability Expression Gene/Protein Expression (RT-qPCR, Western Blot) Assays->Expression Function Functional Assays (Migration, Apoptosis) Assays->Function

Figure 1: Experimental workflow for DHC treatment in cell culture models, showing key steps from cell preparation to downstream analysis.

G cluster_inflammation Anti-inflammatory Mechanisms cluster_fibrosis Fibrosis & Cardiovascular Effects cluster_cancer Anti-cancer Mechanisms DHC This compound (DHC) NFkB Inhibits NF-κB activation DHC->NFkB ERK Inhibits ERK1/2 phosphorylation DHC->ERK TRAF6 Inhibits TRAF6 DHC->TRAF6 Spta1 Upregulates Spta1 DHC->Spta1 ER_Stress Inhibits ER Stress DHC->ER_Stress Apoptosis Promotes apoptosis ↑ Caspases 3/8/9, ↓ BCL2 DHC->Apoptosis Prolif Inhibits proliferation ↓ CDK1, CCND1 DHC->Prolif Metastasis Inhibits metastasis ↓ MMP2/9 DHC->Metastasis Cytokines ↓ Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-18) NFkB->Cytokines ERK->Cytokines TRAF6->NFkB regulates iNOS ↓ iNOS expression Phenotype Maintains contractile phenotype in VSMCs Spta1->Phenotype ECM Improves ECM synthesis in chondrocytes TGFbeta Inhibits TGF-β/SMAD signaling ER_Stress->TGFbeta TGFbeta->Phenotype in VSMCs TGFbeta->ECM in chondrocytes

Figure 2: Key molecular mechanisms and signaling pathways modulated by DHC treatment across different cell types.

Key Considerations for Researchers

  • DHC Preparation: DHC is typically dissolved in DMSO as a stock solution (e.g., 50 mM) and diluted in culture medium immediately before use [8] [1]. Final DMSO concentration should not exceed 0.1-0.5% with appropriate vehicle controls.

  • Cell-Type Specificity: Effects are highly cell-type dependent. DHC inhibits proliferation in cancer cells but promotes proliferation in chondrocytes [3] [8].

  • Pre-treatment Strategy: For inflammation studies, 1-2 hour DHC pre-treatment before inflammatory stimulus (e.g., LPS) is common [4] [1].

  • Pathway Analysis: Combine RNA sequencing with targeted protein analysis to comprehensively identify mechanisms, as DHC affects multiple pathways simultaneously [2] [3] [4].

Conclusion

These Application Notes provide a framework for investigating DHC in various disease models. The consistent anti-inflammatory activity across cell types, coupled with cell-type-specific effects on proliferation and differentiation, makes DHC a promising candidate for further therapeutic development. Researchers should select appropriate concentrations and assays based on their specific cell models and research objectives.

References

Application Notes and Protocols: Evaluating the Antiatherosclerotic Effects of Dehydrocorydaline in ApoE−/− Mice

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Atherosclerosis, a chronic inflammatory disease of the arterial wall, remains a leading cause of mortality and morbidity worldwide. Despite the effectiveness of cholesterol-lowering statins, a high residual risk of cardiovascular events persists, driving the search for novel therapeutic agents that target inflammatory pathways. Dehydrocorydaline (DHC), an alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has emerged as a promising candidate due to its demonstrated anti-inflammatory and cardioprotective effects [1] [2].

The apolipoprotein E-deficient (ApoE−/−) mouse model is a well-established and widely used preclinical model for atherosclerosis research. These mice exhibit delayed lipoprotein clearance, leading to severe hypercholesterolemia and the development of spontaneous atherosclerotic lesions, even on a normal chow diet [3] [4]. This makes them particularly suitable for evaluating the efficacy of potential antiatherosclerotic compounds like DHC.

This document provides detailed application notes and protocols for researchers to investigate the effects of DHC on atherosclerosis development, plaque stability, and underlying mechanisms in the ApoE−/− mouse model.

Established Experimental Protocol

The following section outlines a standardized in vivo protocol based on published studies demonstrating the efficacy of DHC.

Animal Model and Treatment
  • Animals: Male ApoE−/− mice (8 weeks old) [1] [5].
  • Diet: Western-type diet (containing 0.15% cholesterol and 21% fat) for 12 weeks to accelerate atherosclerosis development [1].
  • DHC Preparation:
    • Chemical Source: DHC (purity >98%) can be obtained from commercial suppliers (e.g., Chroma-Biotechnology) [1] [5].
    • Vehicle Formulation: 1% DHC + 30% PEG300 + 5% Tween 80 + 64% sterile water [1] [5].
    • Administration Route: Intraperitoneal (i.p.) injection [1].
    • Dosage: 5 mg/kg body weight [1] [5].
    • Dosing Regimen: Daily administration for the duration of the study (e.g., 12 weeks) [1].
  • Control Group: ApoE−/− mice receiving daily i.p. injection of vehicle only (e.g., DMSO in equivalent volume) [1].
Key Experimental Procedures and Outcomes

The table below summarizes the core in vivo experiments and the expected results based on DHC treatment.

Table 1: Key In Vivo Experiments and Expected Outcomes of DHC Treatment

Experimental Goal Methodology Key Measurements & Results

| Atherosclerotic Lesion Quantification | Oil Red O Staining of the aortic root and en face aorta [1]. | Measurement: Lesion area as a percentage of total surface area. Expected Outcome: Significant reduction in lesion area in DHC-treated group [1]. | | Plaque Stability Assessment | Histological Staining of aortic root cross-sections [1]. | Measurements: • H&E: Necrotic core size. • Masson's Trichrome: Collagen content (fibrous cap). • Immunofluorescence: Macrophage infiltration (e.g., F4/80+ cells). Expected Outcome: Increased collagen content, reduced necrotic core size, and decreased macrophage infiltration, indicating improved plaque stability [1]. | | Vascular Function Analysis | Doppler Ultrasound (e.g., Vevo 2100) [1]. | Measurement: Peak Diastolic Velocity (PDV) and aortic compliance. Expected Outcome: Improved aortic compliance in DHC-treated mice [1]. | | Systemic Inflammation | ELISA on mouse serum [1] [6]. | Measurement: Circulating levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Expected Outcome: Reduced cytokine levels in the DHC-treated group [1]. |

The overall workflow for the in vivo study is summarized in the diagram below.

G Start 8-week-old male ApoE−/− mice Diet Western Diet (12 weeks) Start->Diet Treatment Daily i.p. Injection Diet->Treatment Group1 Vehicle Control Treatment->Group1 Group2 DHC (5 mg/kg) Treatment->Group2 Analysis Terminal Analysis Group1->Analysis Group2->Analysis E1 Lesion Area (Oil Red O staining) Analysis->E1 E2 Plaque Stability (Histology) Analysis->E2 E3 Vascular Function (Doppler Ultrasound) Analysis->E3 E4 Systemic Inflammation (ELISA) Analysis->E4

In Vitro Mechanistic Studies

To elucidate the cellular mechanisms behind DHC's effects, complementary in vitro studies are essential. The following protocols focus on macrophages and vascular smooth muscle cells (VSMCs), two key cell types in atherosclerosis.

DHC Effects on Macrophage Inflammation
  • Cell Model: Bone Marrow-Derived Macrophages (BMDMs) isolated from C57BL/6J mice [1].
    • Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Pen/Strep, and 25 ng/mL M-CSF for 7 days to differentiate macrophages [1].
  • DHC Treatment:
    • Stock Solution: Dissolve DHC in DMSO. Use a final DMSO concentration of <0.1% in all treatment groups, including vehicle controls [1].
    • Cytotoxicity Assay: Prior to experiments, perform a Cell Counting Kit-8 (CCK-8) assay to determine non-cytotoxic concentrations. Studies have used DHC concentrations ranging from 10 to 100 μM without significant toxicity [1].
    • Inflammatory Stimulation: Pre-treat BMDMs with DHC (e.g., 25-50 μM) for a period (e.g., 1-2 hours), then stimulate with Ultrapure LPS (e.g., 100 ng/mL) and/or IFN-γ (e.g., 20 ng/mL) [1] [6].
  • Key Readouts:
    • Gene Expression: RT-qPCR for pro-inflammatory genes (e.g., IL-1β, IL-18, TNF-α, iNOS) [1].
    • Protein Expression: Western blotting for proteins like CD80, iNOS, NLRP3, and phosphorylated p65 and ERK1/2 [1].
    • Functional Assays: DiI-ox-LDL uptake assay to assess foam cell formation [6].
DHC Effects on VSMC Phenotypic Switching
  • Cell Model: Primary rat aortic VSMCs [5].
    • Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) with 10% FBS and 1% Pen/Strep [5].
  • DHC Treatment:
    • Treat quiescent VSMCs with DHC (e.g., 100 μM) for 24-48 hours to assess contractile marker expression [5].
    • To induce phenotypic switching, stimulate VSMCs with Platelet-Derived Growth Factor-BB (PDGF-BB, e.g., 20 ng/mL) with or without DHC pre-treatment [5].
  • Key Readouts:
    • Contractile Phenotype Markers: RT-qPCR and Western blotting for α-SMA (Acta2), SM-MHC (Myh11), Calponin 1 (Cnn1), and Sm22α [5].
    • Proliferation/Migration: Cell Counting Kit-8 (CCK-8) assay and cell counting for proliferation; transwell or wound healing assay for migration [5].
    • Mechanistic Insight: RNA sequencing (RNA-seq) of DHC-treated VSMCs identified Spectrin Alpha, Erythrocytic 1 (Spta1) as a critical upstream regulator [5]. Knockdown of Spta1 can be used to validate its necessity for DHC's effects.

Table 2: Summary of Key In Vitro Findings for DHC Mechanism of Action

Cell Type DHC Effect Key Molecular/Pathway Findings Functional Outcome
Macrophages [1] [7] Suppression of inflammation. Downregulation of IL-1β, IL-18, iNOS, NLRP3. Inhibition of LPS-induced p65 (NF-κB) and ERK1/2 phosphorylation. Reduced foam cell formation. Decreased pro-inflammatory cytokine secretion.
Vascular Smooth Muscle Cells (VSMCs) [5] Maintenance of contractile phenotype. Upregulation of contractile markers (α-SMA, SM-MHC, Calponin). Identification of Spta1 as a critical mediator. Inhibition of PDGF-BB-induced proliferation and migration.

The proposed molecular mechanisms by which DHC exerts its antiatherosclerotic effects are illustrated below.

G cluster_macrophage Mechanism in Macrophages cluster_vsmc Mechanism in Vascular Smooth Muscle Cells DHC This compound (DHC) M2 NF-κB p65 & ERK1/2 Pathway DHC->M2 Inhibits V2 Upregulation of Spta1 DHC->V2 Activates M1 LPS/Inflammatory Stimulus M1->M2 M3 Transcription of Pro-inflammatory Genes (IL-1β, IL-18, TNF-α, iNOS) M2->M3 M4 Reduced Macrophage Inflammation & Foam Cell Formation M3->M4 V1 DHC Treatment V1->V2 V3 Increased Contractile Phenotype Markers (α-SMA, SM-MHC, Calponin) V2->V3 V4 Inhibited VSMC Proliferation & Migration V3->V4

Conclusion

The presented application notes and protocols provide a comprehensive framework for investigating the antiatherosclerotic properties of this compound in the ApoE−/− mouse model. The established in vivo protocol reliably demonstrates that DHC treatment at 5 mg/kg/day via i.p. injection inhibits plaque development, improves plaque stability, and reduces systemic inflammation. The accompanying in vitro protocols are crucial for deconvoluting the multi-faceted mechanism of action, which involves suppressing pro-inflammatory pathways in macrophages and maintaining the contractile, anti-proliferative phenotype in VSMCs. Researchers can adapt these detailed methodologies to further explore the therapeutic potential of DHC and related compounds for atherosclerotic cardiovascular disease.

References

Dehydrocorydaline in myocardial ischemia-reperfusion injury MIRI model

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Dehydrocorydaline (DHC) in MIRI

1. Compound Profile & Mechanism of Action this compound (DHC) is an active alkaloid isolated from Corydalis yanhusuo, a plant used in traditional medicine for coronary heart disease [1] [2]. Its cardioprotective effect is primarily mediated through the upregulation of the FoxO signaling pathway, leading to a substantial reduction in apoptosis and oxidative stress in cardiomyocytes subjected to ischemia-reperfusion [1] [2].

2. Key Experimental Findings Multimodal studies combining network pharmacology, molecular docking, and experimental validation have confirmed that DHC effectively binds to key targets like CCND1, CDK2, and MDM2, with high affinity (less than -7 kcal/mol) [1] [2]. The tables below summarize the quantitative data from these studies.

Table 1: DHC Binding Affinities to Key Protein Targets (Molecular Docking)

Protein Target Binding Affinity (kcal/mol) Proposed Functional Role
CCND1 < -7 Cell cycle regulation
CDK2 < -7 Cell cycle progression
MDM2 < -7 Apoptosis regulation; p53 inhibitor

Table 2: In Vivo Cardioprotective Effects of DHC (5 mg/kg) in MIRI Mouse Model

Parameter MIRI Model Effect Effect of DHC Treatment
Left Ventricular Ejection Fraction (LVEF) Decreased Attenuated decrease
Left Ventricular Fractional Shortening (LVFS) Decreased Attenuated decrease
Myocardial Infarct Size Increased Reduced
cTnI (Cardiac Troponin I) Levels Increased Decreased
Lactate Dehydrogenase (LDH) Levels Increased Decreased

Table 3: In Vitro Effects of DHC on Apoptosis & Oxidative Stress in H9c2 Cells

Process/Marker Observed Effect in H/R Model Effect of DHC Treatment
Mitochondrial Membrane Potential (ΔΨm) Disrupted Attenuation of disruption
Reactive Oxygen Species (ROS) Production increased Production reduced
Pro-apoptotic Protein: Bax Upregulated
Anti-apoptotic Protein: Bcl-2 Downregulated
Cleaved-Caspase 3, Cleaved-Caspase 9 Increased Downregulated
Phosphorylation of FOXO1A & MDM2 Promoted

Detailed Experimental Protocols

The following protocols are adapted from the validated methods used in recent studies [1] [2].

In Vivo Mouse Model of MIRI
  • Animal Model: Use C57BL/6N mice.
  • MIRI Induction:
    • Anesthetize the mouse and perform endotracheal intubation for mechanical ventilation.
    • Conduct a left thoracotomy between the 3rd and 4th intercostal spaces to expose the heart.
    • Identify the left anterior descending (LAD) coronary artery and ligate it with a suture.
    • Confirm successful ischemia by observing blanching of the left ventricle.
    • After a predefined ischemia period (e.g., 30-60 minutes), release the suture to allow reperfusion. The duration of reperfusion can vary (e.g., 2-24 hours) depending on the endpoint measurement.
  • DHC Administration: Administer DHC via intraperitoneal injection at a dose of 5 mg/kg. The timing of administration (e.g., pre- or post-ischemia) should be determined by the experimental design.
  • Group Allocation:
    • Sham Group: Underwent surgery without LAD ligation.
    • MIRI Group: Underwent full MIRI surgery, administered with vehicle solution.
    • DHC Group: Underwent full MIRI surgery, administered with DHC (5 mg/kg).
  • Assessment of Cardiac Function: Use transthoracic echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).
  • Infarct Size Measurement: After reperfusion, excise the heart and stain with Triphenyltetrazolium Chloride (TTC) and Evans Blue. Viable tissue stains red, while the infarcted area appears pale. Calculate the infarct size as a percentage of the area at risk.
In Vitro Hypoxia/Reoxygenation (H/R) Model on H9c2 Cells
  • Cell Line: Rat cardiomyoblast-derived H9c2 cells.
  • Hypoxia/Reoxygenation (H/R) Induction:
    • Hypoxia: Culture cells in a deoxygenated, serum-free, and glucose-free medium. Place the culture in a sealed hypoxia chamber flushed with a gas mixture containing 1% O₂, 5% CO₂, and 94% N₂. Maintain for several hours (e.g., 4-6 hours).
    • Reoxygenation: Replace the medium with a normal oxygenated, serum-containing culture medium. Return the cells to a standard normoxic incubator (21% O₂, 5% CO₂) for a set period (e.g., 2-12 hours).
  • DHC Treatment: Incubate cells with DHC during the reoxygenation phase (or both hypoxia and reoxygenation, depending on the study design).
  • Assessment of Apoptosis and Oxidative Stress:
    • TUNEL Staining: To detect DNA fragmentation in apoptotic cells.
    • JC-1 Staining: To measure mitochondrial membrane potential (ΔΨm). A shift from red (aggregated JC-1, healthy) to green (monomeric JC-1, depolarized) indicates mitochondrial dysfunction.
    • ROS Staining: Use fluorescent probes (e.g., DCFH-DA) to detect intracellular reactive oxygen species levels.
    • Western Blotting: Analyze the expression of apoptosis-associated proteins (Bax, Bcl-2, cleaved-caspase 3/8/9, Bid) and proteins in the FoxO pathway (FOXO1A, p-FOXO1A, MDM2, p-MDM2, CCND1).

Signaling Pathway & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of DHC and the experimental workflow. The color palette adheres to your specifications to ensure clarity and visual consistency.

Diagram 1: DHC Cardioprotection via FoxO Signaling Pathway

This diagram outlines the cellular mechanism by which DHC is believed to protect cardiomyocytes.

G DHC DHC p_FoxO1A p-FoxO1A (Inactive) DHC->p_FoxO1A Promotes Phosphorylation p_MDM2 p-MDM2 (Active) DHC->p_MDM2 Promotes Phosphorylation FoxO1A FoxO1A Apoptosis Apoptosis Activation p_FoxO1A->Apoptosis  Inhibits MDM2 MDM2 p_MDM2->Apoptosis  Inhibits Bax Bax (Up) Apoptosis->Bax Bcl2 Bcl-2 (Down) Apoptosis->Bcl2 Caspases Cleaved Caspases 3/9 (Down) Apoptosis->Caspases

Diagram 2: Multimodal Study Workflow

This diagram visualizes the integrated research approach used to validate DHC's effects.

G NetworkPharm Network Pharmacology (121 DHC & 23,354 MIRI Targets) MolDocking Molecular Docking High affinity for CCND1, CDK2, MDM2 NetworkPharm->MolDocking ExpValidation Experimental Validation MolDocking->ExpValidation InVivo In Vivo MIRI Model (LAD Ligation) ExpValidation->InVivo InVitro In Vitro H/R Model (H9c2 Cells) ExpValidation->InVitro Conclusion Conclusion: DHC protects against MIRI via FoxO pathway InVivo->Conclusion InVitro->Conclusion

Key Considerations for Researchers

  • Translational Gap: While preclinical results are promising, be mindful of the broader context. Many antioxidant and cardioprotective strategies have shown efficacy in models but failed in clinical trials due to patient heterogeneity, timing of therapy, and the complex dual roles of ROS [3].
  • Model Limitations: Animal and cell models cannot fully replicate human disease complexity. The H9c2 cell line, while useful, is not an adult human cardiomyocyte.
  • Future Directions: Research could focus on optimizing DHC delivery, exploring its efficacy in models with comorbidities, and identifying biomarkers to predict patient response, aligning with the move towards precision medicine in MIRI treatment [3].

References

Dehydrocorydaline in vitro BMDM macrophage inflammation assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dehydrocorydaline (DHC) is a primary alkaloid found in Corydalis yanhusuo, a traditional Chinese herb. Recent studies highlight its potent anti-inflammatory properties, making it a promising candidate for researching inflammatory diseases like atherosclerosis [1] [2].

A key mechanism of DHC's action is the inhibition of pro-inflammatory pathways in macrophages. Evidence shows that DHC significantly reduces the expression of crucial inflammatory mediators, such as IL-1β and IL-18, and dampens the activation of the NLRP3 inflammasome and the p65 (NF-κB) and ERK1/2 signaling pathways [2]. This protocol outlines how to investigate these effects in vitro using BMDMs.


Summary of Quantitative Findings

The table below summarizes key experimental data on DHC's effects on LPS-stimulated BMDMs.

Parameter Analyzed Experimental Groups Key Findings Citation
Gene Expression (mRNA) LPS vs. LPS + DHC (25, 50 μM) ↓ IL-1β, IL-18 (time- & concentration-dependent) [2]
Protein Expression LPS vs. LPS + DHC (50 μM) ↓ iNOS, CD80, NLRP3, IL-1β, IL-18 [2]
Cell Viability (CCK-8) DHC (0-200 μM) No cytotoxicity up to 200 μM [2]
Signaling Pathways LPS vs. LPS + DHC (50 μM) ↓ Phospho-p65, Phospho-ERK1/2 [2]

Detailed Experimental Protocols

BMDM Isolation and Culture

This protocol is adapted from established methodologies [3] [2].

  • Day 0: Isolate femur and tibia bones from 6-10 week old C57BL/6J mice. Flush the bone marrow with cold, sterile PBS using a syringe and a 25G needle.
  • Culture: Resuspend the bone marrow cells in complete culture medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and 25 ng/mL recombinant murine M-CSF (to drive macrophage differentiation) [2].
  • Day 3 & 6: Refresh the culture medium with fresh complete medium containing M-CSF.
  • Day 8: By this day, mature BMDMs (CD11b+ F4/80+) should have formed. Detach them using citrate saline or gentle scraping for seeding into experimental plates [3].
DHC Treatment and Macrophage Polarization
  • DHC Preparation: Prepare a stock solution of DHC in DMSO and dilute it in cell culture medium for treatments. The final DMSO concentration should not exceed 0.1% (v/v). A concentration range of 10-50 μM DHC is effective for anti-inflammatory studies, with 50 μM often used for strong effects [2].
  • Cell Seeding: Seed BMDMs in appropriate culture plates and allow them to adhere.
  • Inflammatory Stimulation & DHC Treatment: To study DHC's effect on classically activated (M1) macrophages, pre-treat cells with DHC (e.g., 50 μM for 1 hour) before stimulating them with ultrapure LPS (e.g., 10-100 ng/mL). Co-treatment with DHC and LPS for 24 hours is commonly used to assess inflammatory response [2].
Key Assays and Techniques
  • Cell Viability (CCK-8 Assay): After DHC treatment, incubate cells with CCK-8 reagent for 2-4 hours. Measure the absorbance at 450 nm to ensure treatments are not cytotoxic [2].
  • Gene Expression Analysis (RT-qPCR): Extract total RNA from treated BMDMs. Synthesize cDNA and perform quantitative PCR using primers for target genes like Il1b, Il18, Tnf, and Nos2.
  • Protein Expression Analysis (Western Blot): Lyse cells and isolate protein. Perform Western blotting to detect protein levels of iNOS, NLRP3, pro-IL-1β, cleaved IL-1β, and phosphorylated/ total p65 and ERK1/2 [2].
  • RNA-Sequencing: For an unbiased discovery of DHC's effects, extract high-quality RNA from DMSO- and DHC-treated BMDMs and submit for transcriptome sequencing. Subsequent KEGG pathway analysis can reveal globally affected pathways [2].

Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism by which DHC inhibits inflammation in BMDMs, integrating findings from the referenced studies.

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB_Inactive NF-κB (Inactive) TLR4->NFkB_Inactive Activates ERK_Inactive ERK1/2 (Inactive) TLR4->ERK_Inactive Activates NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active ProIL1b Pro-IL-1β Transcription NFkB_Active->ProIL1b NLRP3_Expr NLRP3 Expression NFkB_Active->NLRP3_Expr ERK_Active ERK1/2 (Active) ERK_Inactive->ERK_Active Inflammasome Active NLRP3 Inflammasome ProIL1b->Inflammasome Provides Substrate NLRP3_Expr->Inflammasome MatureIL1b Mature IL-1β Release Inflammasome->MatureIL1b DHC This compound (DHC) DHC->NFkB_Active Inhibits DHC->ERK_Active Inhibits DHC->Inflammasome Inhibits

This diagram shows that DHC exerts its anti-inflammatory effect by targeting multiple critical points in the macrophage inflammatory response: it inhibits the activation of the NF-κB and ERK1/2 pathways and reduces the activity of the NLRP3 inflammasome, leading to decreased production and release of mature IL-1β [2].


Conclusion

This protocol provides a robust framework for evaluating the anti-inflammatory efficacy of this compound in BMDMs. The consistent findings across cellular and animal models suggest that DHC is a compelling natural compound for further research into inflammatory diseases, particularly atherosclerosis.

References

Comprehensive Application Notes and Protocols: Dehydrocorydaline in Bleomycin-Induced Pulmonary Fibrosis Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Pulmonary fibrosis (PF) represents a progressive and often fatal interstitial lung disease characterized by irreversible scarring of lung tissue, extracellular matrix deposition, and destruction of normal alveolar architecture, ultimately leading to respiratory failure. The bleomycin-induced mouse model stands as the most widely utilized experimental system for investigating PF pathogenesis and evaluating potential therapeutic interventions. Dehydrocorydaline (DHC), a quaternary ammonium alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has recently emerged as a promising anti-fibrotic agent with multimodal mechanisms of action.

Current treatment options for PF, including pirfenidone and nintedanib, merely slow disease progression rather than reversing established fibrosis and are associated with significant adverse effects. DHC presents a novel therapeutic approach based on its documented anti-inflammatory, anti-oxidative stress, and anti-fibrotic properties. Previous research has established that DHC can modulate TGF-β-related signaling pathways and mitigate oxidative stress in cardiovascular pathologies, mechanisms that are intimately linked to fibroblast activation in pulmonary fibrosis. The safety profile of DHC is supported by existing pharmaceutical formulations containing this compound commercially available in China under the brand name KeDaLingPian [1] [2].

Experimental Models and Therapeutic Efficacy

Model Systems and DHC Treatment Protocol

Recent investigations have employed multiple experimental systems to evaluate the anti-fibrotic efficacy of DHC:

  • In vivo model: Bleomycin-induced pulmonary fibrosis in C57BL/6 mice (male, 6-8 weeks old, average 25g) maintained under specific pathogen-free conditions [1] [2]
  • Ex vivo model: Human precision-cut lung slices (hPCLS) following fibrosis-inducing cocktail stimulation [1] [2]
  • In vitro model: Human primary pulmonary fibroblasts (HPFs) for mechanistic studies [1] [2]

The standard DHC treatment protocol established in recent studies involves intraperitoneal administration at doses of 5 mg/kg (L-DHC) or 10 mg/kg (H-DHC), initiated on day 12 post-bleomycin instillation and continued on days 14, 16, 18, and 20, with endpoint analysis on day 21 [1] [2]. This therapeutic (rather than preventive) regimen more closely mirrors clinical scenarios where treatment begins after disease establishment.

Quantitative Assessment of Therapeutic Efficacy

Table 1: Summary of DHC Efficacy in Bleomycin-Induced Pulmonary Fibrosis Models

Parameter BLM + DMSO (Control) BLM + L-DHC (5 mg/kg) BLM + H-DHC (10 mg/kg) BLM + PFD (200 mg/kg)
Ashcroft Score Significantly elevated Moderate reduction Marked reduction Comparable to H-DHC
Hydroxyproline Content Significantly elevated Moderate reduction Marked reduction Comparable to H-DHC
Fibronectin Expression Significantly elevated Reduced Significantly reduced Significantly reduced
Collagen 1 Expression Significantly elevated Reduced Significantly reduced Significantly reduced
α-SMA Expression Significantly elevated Reduced Significantly reduced Significantly reduced

DHC demonstrated dose-dependent therapeutic efficacy across multiple parameters. Histopathological analysis revealed substantial improvement in lung architecture with reduced septal thickening and collagen deposition. Immunofluorescent staining and Western blot analysis confirmed significant reduction in key fibrotic markers including Fibronectin, Collagen 1, and α-SMA in DHC-treated groups compared to bleomycin-only controls. The high-dose DHC (10 mg/kg) produced effects comparable to the reference drug pirfenidone (200 mg/kg) across multiple parameters [1] [2].

Mechanism of Action

The anti-fibrotic effects of DHC primarily occur through inhibition of fibroblast activation rather than affecting fibroblast proliferation or migration. Mechanistic studies revealed that DHC specifically suppresses the transition of fibroblasts to myofibroblasts (FMT), a critical process in fibrogenesis. This inhibition was found to be dependent on the modulation of endoplasmic reticulum (ER) stress, subsequently leading to inhibition of the canonical TGF-β/SMAD signaling pathway [1] [2].

The molecular pathway involves:

  • Attenuation of ER stress responses in activated fibroblasts
  • Downstream inhibition of TGF-β1-induced SMAD2 and SMAD3 phosphorylation
  • Reduced expression of fibrotic marker genes and extracellular matrix components
  • No significant effect on PI3K/AKT, ERK1/2, or p38 MAPK signaling pathways, indicating pathway specificity

This mechanism distinguishes DHC from other anti-fibrotic approaches and highlights ER stress as a potential therapeutic target in pulmonary fibrosis [1] [2].

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model
4.1.1 Animal Preparation and Group Allocation
  • Animals: C57BL/6 mice (male, 6-8 weeks, average 25g) [1] [2]
  • Housing conditions: Specific pathogen-free facility with humidity 40-70%, temperature 20-23°C, and 12h light/dark cycles [1] [2]
  • Randomization: Animals randomly assigned to 6 experimental groups (n=6 per group) [1] [2]:
    • PBS + DMSO group (vehicle control)
    • PBS + DHC (10 mg/kg) group (DHC control)
    • BLM + DMSO group (disease control)
    • BLM + DHC (5 mg/kg, L-DHC) group
    • BLM + DHC (10 mg/kg, H-DHC) group
    • BLM + Pirfenidone (200 mg/kg) group (reference control)
4.1.2 Bleomycin Administration Procedure
  • Anesthetize mice using isoflurane inhalation anesthesia [1] [2]
  • Administer bleomycin (1.8 mg/kg in PBS) via intratracheal instillation [1] [2]
  • Allow recovery on warmed surface with monitoring until fully ambulatory

Note: Optimal bleomycin dosage may vary based on specific batch potency and animal characteristics. Pilot studies establishing the fibrotic response are recommended [3] [4].

4.1.3 DHC Treatment Administration
  • Preparation: Dissolve DHC in PBS containing 5% DMSO [1] [2]
  • Initiation: Begin treatment on day 12 post-bleomycin instillation [1] [2]
  • Dosing schedule: Administer via intraperitoneal injection on days 12, 14, 16, 18, and 20 [1] [2]
  • Control treatments: Administer equivalent volumes of 5% DMSO to control groups; administer pirfenidone orally by gavage [1] [2]
Sample Collection and Analysis
4.2.1 Tissue Harvesting
  • On day 21 post-bleomycin, euthanize mice by approved method (e.g., anesthetic overdose) [1] [2]
  • Perform tracheal cannulation and lung perfusion
  • Inflate lungs with 4% paraformaldehyde at constant pressure (25 cm H₂O)
  • Divide lung tissue for various analyses:
    • Histology: Fix in 4% paraformaldehyde for 24h then transfer to 70% ethanol [1] [2]
    • Hydroxyproline assay: Snap-freeze lung tissue and store at -80°C [1] [2]
    • Protein analysis: Snap-freeze lung tissue and store at -80°C [1] [2]
    • RNA analysis: Snap-freeze lung tissue and store at -80°C [1] [2]
4.2.2 Histological Assessment
  • Tissue processing: Embed fixed tissue in paraffin, section at 5μm thickness [1] [2]
  • Staining protocols:
    • Hematoxylin and Eosin (H&E) for general morphology
    • Sirius Red for collagen deposition
    • Masson's Trichrome for connective tissue
  • Fibrosis scoring: Use Ashcroft scoring system by two blinded pathologists evaluating 5 random fields per sample [1] [2]
4.2.3 Hydroxyproline Assay

Perform hydroxyproline quantification using commercial assay kits per manufacturer's instructions [1] [2]:

  • Hydrolyze lung tissue samples in 6N HCl at 110°C for 18-24h
  • Neutralize hydrolysates and react with chloramine-T solution
  • Develop color with Ehrlich's reagent
  • Measure absorbance at 560nm
  • Calculate hydroxyproline content relative to standard curve and normalize to tissue weight
4.2.4 Immunofluorescence Staining
  • Deparaffinize and rehydrate 5μm paraffin sections [1] [2]
  • Perform antigen retrieval using appropriate buffer (e.g., citrate buffer)
  • Block with 5% normal serum for 1h at room temperature
  • Incubate with primary antibodies (Fibronectin, Collagen 1, α-SMA) overnight at 4°C [1] [2]
  • Incubate with fluorescent secondary antibodies (Alexa Fluor 488/594-labeled) for 1h at room temperature [1] [2]
  • Counterstain with DAPI and mount with antifade medium
  • Image using fluorescence microscopy
4.2.5 Western Blot Analysis
  • Homogenize lung tissue or cultured cells in RIPA buffer with protease inhibitors [1] [2]
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes
  • Block membranes with 5% non-fat milk
  • Incubate with primary antibodies against fibrotic markers (Fibronectin, Collagen 1, α-SMA) and signaling molecules (p-SMAD2/3, SMAD2/3, ER stress markers) [1] [2]
  • Incubate with HRP-conjugated secondary antibodies
  • Detect using ECL chemiluminescence and image with Gelview 6000Plus system [1] [2]
  • Normalize to loading controls (β-actin or GAPDH)
In Vitro Fibroblast Studies
4.3.1 Human Primary Pulmonary Fibroblast Culture
  • Culture HPFs in appropriate medium supplemented with 10% FBS [1] [2]
  • For experiments, use cells between passages 3-6
4.3.2 Fibroblast to Myofibroblast Transition (FMT) Assay
  • Seed HPFs in 6-well plates at appropriate density
  • Serum-starve for 24h to synchronize cells
  • Pre-treat with DHC (various concentrations) for 2h
  • Stimulate with TGF-β1 (2-5 ng/mL) for 48h to induce FMT [1] [2]
  • Analyze FMT markers by Western blot (α-SMA, Collagen 1) or immunofluorescence
4.3.3 ER Stress Modulation Studies
  • Pre-treat HPFs with DHC for 2h
  • Co-treat with ER stress inducers (Thapsigargin) or inhibitors (Tauroursodeoxycholic acid, 4-Phenylbutyric acid) as needed [1] [2]
  • Assess ER stress markers (GRP78, CHOP, XBP1 splicing) and SMAD phosphorylation

Technical Considerations and Optimization

Model Optimization

The bleomycin-induced fibrosis model requires careful optimization as response varies by strain, age, and sex of animals. Key considerations include:

  • Bleomycin dosage: Multiple studies report different optimal doses (1.25-5 mg/kg) depending on specific model requirements [3] [4]
  • Administration route: Intratracheal instillation remains most common, but intravenous administration may better replicate human IPF distribution patterns [4]
  • Time course: Fibrosis typically peaks at 21-28 days post-bleomycin, but optimal harvest time should be determined empirically [3]
DHC Formulation and Dosing
  • Solubility: DHC requires 5% DMSO in PBS for adequate solubility [1] [2]
  • Stability: Prepare fresh solutions for each administration
  • Dosing regimen: The established therapeutic regimen (initiation on day 12) more closely mimics clinical treatment scenarios compared to preventive approaches

Visual Abstracts and Workflow Diagrams

Experimental Workflow for DHC Evaluation in Pulmonary Fibrosis

G Start Study Initiation AnimalModel Bleomycin-Induced PF Model C57BL/6 mice, male, 6-8 weeks BLM: 1.8 mg/kg, intratracheal Start->AnimalModel Treatment DHC Treatment Protocol Initiation: Day 12 post-BLM Dosing: Days 12,14,16,18,20 IP injection: 5 or 10 mg/kg AnimalModel->Treatment Analysis Endpoint Analysis Day 21 post-BLM Treatment->Analysis Histology Histological Analysis H&E, Sirius Red, Masson's Trichrome Ashcroft scoring Analysis->Histology Biochemical Biochemical Assays Hydroxyproline content Western blot (fibrotic markers) Analysis->Biochemical IF Immunofluorescence Fibronectin, Collagen 1, α-SMA Analysis->IF MechStudies Mechanistic Studies In vitro FMT assays ER stress modulation TGF-β/SMAD signaling Analysis->MechStudies

Molecular Mechanism of DHC Action in Pulmonary Fibrosis

G DHC This compound (DHC) DHCEffect DHC Inhibits ER Stress DHC->DHCEffect ERStress ER Stress Activation (Induced by fibrotic stimuli) TGFB TGF-β/SMAD Pathway (SMAD2/3 phosphorylation) ERStress->TGFB Promotes PathwayInhibition Pathway Inhibition DHCEffect->PathwayInhibition Results in FMT Fibroblast to Myofibroblast Transition (FMT) TGFB->FMT Induces PathwayInhibition->TGFB Inhibits FMTInhibition FMT Inhibition FMT->FMTInhibition inhibited by DHC Markers Reduced Fibrotic Markers α-SMA, Collagen 1, Fibronectin FMT->Markers Increases FMTInhibition->Markers Reduces Outcome Attenuated Pulmonary Fibrosis Markers->Outcome Leads to

Conclusion

This compound demonstrates significant potential as a therapeutic agent for pulmonary fibrosis through its novel mechanism of action involving inhibition of ER stress and subsequent suppression of TGF-β/SMAD signaling. The established protocols provide a comprehensive framework for evaluating DHC in bleomycin-induced pulmonary fibrosis models, with dose-dependent efficacy comparable to current standard-of-care treatments. The detailed methodologies support reproducibility and further investigation of DHC as a promising anti-fibrotic compound.

References

Dehydrocorydaline in sepsis-induced myocardial injury model

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Dehydrocorydaline, an alkaloid from Rhizoma corydalis, protects cardiomyocytes during sepsis through a multi-targeted mechanism. The core mechanism involves the suppression of a key pro-inflammatory signaling axis and the activation of a protective antioxidant pathway.

The following diagram illustrates the primary signaling pathway through which this compound exerts its cardioprotective effects in a sepsis model:

G LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 NFkB NFkB TRAF6->NFkB activates InflamCytokines Pro-inflammatory cytokines (IL-6, IL-1β, TNFα) NFkB->InflamCytokines OxidativeStress Oxidative Stress InflamCytokines->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Deh This compound (Deh) Deh->TRAF6 Inhibits Nrf2 Nrf2 Deh->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Antioxidants Antioxidant Enzymes (SOD, GSH-PX) HO1->Antioxidants

As shown, Deh targets the TRAF6/NF-κB pathway, leading to reduced production of pro-inflammatory cytokines (IL-6, IL-1β, TNFα, IFNγ). Concurrently, it activates the Nrf2/HO-1 pathway, boosting the expression of antioxidant enzymes like SOD and GSH-PX. This dual action mitigates inflammation, oxidative damage, and subsequent cardiomyocyte apoptosis [1] [2].

Summary of Experimental Evidence and Key Findings

The protective effects of Deh have been demonstrated in both in vivo (mouse) and in vitro (cell) models. The tables below summarize the key experimental models and the quantitative results from these studies.

Model Type Induction Agent Deh Treatment Key Findings Post-Treatment
In Vivo [1] Intraperitoneal injection of E. coli in C57BL/6 mice Intraperitoneal injection (5, 10, 20 mg/kg) for 3 days Improved survival rate; reduced apoptotic cells; decreased plasma IL-6, IL-1β, TNFα, IFNγ; increased plasma SOD & GSH-PX.
In Vitro [1] LPS-induced H9C2 cardiomyocytes 10, 20, 50 μM Enhanced cell viability; inhibited apoptosis; reduced ROS; decreased inflammatory cytokines in culture medium; increased SOD & GSH-PX.
Parameter In Vivo Results (20 mg/kg Deh) In Vitro Results (50 μM Deh)
Cell Survival/Apoptosis Reduced TUNEL-labeled apoptosis [1] Enhanced cell viability (CCK-8 assay), inhibited apoptosis [1]
Inflammatory Markers Decreased IL-1β, IL-6, TNFα, IFNγ [1] Decreased IL-1β, IL-6, TNFα, IFNγ [1]
Oxidative Stress Markers Increased SOD, GSH-PX [1] Increased SOD, GSH-PX; mitigated ROS level (Immunofluorescence) [1]
Key Pathway Proteins Inhibited TRAF6 and p-NF-κB p65; upregulated Nrf2 and HO-1 [1] Inhibited TRAF6 and p-NF-κB p65; upregulated Nrf2 and HO-1 [1]

Detailed Experimental Protocols

Here is a detailed methodology for establishing the sepsis-induced myocardial injury model and evaluating the efficacy of this compound, based on the referenced study [1].

In Vivo Model in C57BL/6 Mice

This protocol outlines the steps for creating a septic mouse model and assessing the effects of Deh.

  • Animal Model Preparation:

    • Use 8-10 week old male C57BL/6 mice.
    • Induce sepsis via intraperitoneal (i.p.) injection of E. coli (ATCC25922) at a dose of 3.5 × 10^6 CFU per mouse.
  • Drug Administration:

    • Treatment Groups: Sham, Deh-only (20 mg/kg), Sepsis, and Sepsis + Deh (5, 10, 20 mg/kg).
    • Begin Deh treatment 30 minutes after E. coli injection via i.p. administration.
    • Continue treatment once every 24 hours for three consecutive days.
  • Sample Collection and Analysis:

    • Survival Rate: Monitor survival hourly.
    • Blood & Peritoneal Fluid: Collect at 6h or 24h post-injection. Use ELISA to measure cytokines (IL-6, IL-1β, TNFα, IFNγ) and antioxidant factors (SOD, GSH-PX).
    • Heart Tissue Collection: After anesthesia, harvest hearts. Use one half for histopathology (HE, Masson, TUNEL staining) and the other half for Western blot analysis (Bax, Bcl2, Caspase3, iNOS, Nrf2, HO-1, TRAF6, NF-κB).
In Vitro Model in H9C2 Cardiomyocytes

This protocol describes how to model septic injury in cells and test Deh's protective effects.

  • Cell Culture and Model Setup:

    • Culture H9C2 rat cardiomyocyte cell line in high-glucose DMEM with 10% FBS.
    • To induce injury, treat cells with Lipopolysaccharide (LPS).
  • Drug Treatment and Assays:

    • Treatment Groups: Control, LPS-only, and LPS + Deh (10, 20, 50 μM).
    • Cell Viability: Use CCK-8 and BrdU assays to measure proliferation and viability.
    • Apoptosis Analysis: Use TUNEL staining and Western blot for Bax, Bcl2, and Cleaved Caspase-3.
    • Oxidative Stress: Measure ROS levels using immunofluorescence.
    • Inflammation & Pathways: Use ELISA to measure cytokines (IL-1β, IL-6, TNFα) in the culture medium. Use Western blot to analyze key proteins in the TRAF6/NF-κB and Nrf2/HO-1 pathways.
  • Mechanism Validation:

    • To confirm pathway specificity, pre-treat cells with a TRAF6-specific inhibitor (C25-140) or an NF-κB inhibitor (BAY 11-7082) before administering Deh. This is expected to repress the protective effects of Deh [1].

Important Technical Notes for Researchers

  • Dosage Selection: The 20 mg/kg dose in mice showed the most significant protective effects in vivo [1]. A dose-response curve (5, 10, 20 mg/kg) is recommended for new experiments.
  • Critical Controls: Always include a Deh-only control group (mice treated with 20 mg/kg Deh without sepsis induction) to rule out any inherent toxicity of the compound [1].
  • Pathway Confirmation: The use of specific inhibitors (C25-140, BAY 11-7082) is crucial for validating that Deh's mechanism is indeed dependent on the TRAF6/NF-κB pathway [1].
  • Compound Source: In the cited study, Deh (purity >98%) was obtained from APeXBIO Technology LLC (cat. no. N2090) [1].

References

Dehydrocorydaline in melanoma cell proliferation migration assays

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: DHC in Melanoma Research

The primary antitumor mechanisms of DHC in melanoma, as established in recent literature, are summarized in the table below.

Experimental Model Key Findings on Proliferation Key Findings on Migration/Invasion Proposed Mechanism

| A375 & MV3 Cell Lines [1] | • Dose-dependent proliferation inhibition [1] • G0/G1 phase cell cycle arrest [1] • Downregulation of CDK6, Cyclin D1 [1] | • Suppressed migration and invasion [1] • Modulated EMT markers (↑E-cadherin, ↓vimentin & β-catenin) [1] | Inactivation of MEK1/2-ERK1/2 (MAPK) signaling [1] | | In Vivo Xenograft Model [1] | • Significantly attenuated tumor growth [1] | • Reduced metastasis-related protein expression [1] | Inactivation of MEK1/2-ERK1/2 (MAPK) signaling [1] |

Detailed Experimental Protocols

Here are the core methodologies used to investigate DHC's effects on melanoma cells.

Cell Proliferation Assays (MTT & BrdU)

This protocol is used to assess cell viability and proliferation rates [1].

  • Principle: MTT measures metabolic activity of cells, while BrdU incorporation directly labels DNA synthesis during the S-phase of the cell cycle.
  • Procedure:
    • Cell Seeding: Plate A375 or MV3 melanoma cells in 96-well plates at a density of 1,000 cells per well for the growth curve. Use 5,000 cells per well for the normal melanocyte PIG1 line.
    • Treatment: Treat cells with various concentrations of DHC (dissolved in DMSO) for set periods. Use DMSO-only as a vehicle control.
    • MTT Assay: Add MTT reagent (Thiazolyl Blue Tetrazolium Bromide) to each well and incubate to allow formazan crystal formation. Dissolve the crystals with DMSO and measure the absorbance at 570 nm.
    • BrdU Assay: Culture 1x10⁴ cells in 24-well plates. After treatment with DHC or DMSO for 24 hours, incubate with 10 μg/mL BrdU for 30 minutes. Fix cells and detect incorporated BrdU using an anti-BrdU antibody according to standard immunocytochemistry protocols.
  • Data Analysis: Compare absorbance (MTT) or BrdU-positive cell counts (BrdU) between DHC-treated and control groups. Perform experiments in triplicate and analyze using a two-tailed unpaired Student's t-test [1].
Cell Migration and Invasion Assays (Transwell)

This protocol evaluates the migratory and invasive potential of cells through a porous membrane, with or without an extracellular matrix (ECM) mimic [1] [2].

  • Principle: The Boyden chamber assay uses a transwell insert with a microporous membrane. For invasion assays, this membrane is coated with a basement membrane matrix (e.g., Matrigel) to act as a physical barrier that cells must degrade and traverse.
  • Procedure:
    • Coating (Invasion Assay): Coat the upper side of the transwell membrane with Matrigel or another ECM protein mixture. For migration assays, this step is omitted.
    • Cell Preparation: Serum-starve cells, then seed them into the upper chamber in serum-free medium.
    • Chemoattractant: Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.
    • Treatment & Incubation: Add DHC or DMSO control to the upper chamber. Incubate for 24-48 hours to allow cell migration/invasion.
    • Staining & Counting: After incubation, remove non-migrated/invaded cells from the upper membrane surface. Fix the cells that have migrated to the lower side and stain with crystal violet or a DNA-binding dye like Calcein-AM. Count the stained cells under a microscope or measure fluorescence.
  • Data Analysis: Normalize the migration/invasion cell count by the cell proliferation rate to isolate the effect on motility. Compare treated and control groups, typically in triplicate, using a two-tailed unpaired Student's t-test [1].
Western Blot Analysis for Mechanism Elucidation

This protocol is used to detect changes in protein expression and phosphorylation, helping to elucidate the molecular mechanism of DHC.

  • Procedure:
    • Cell Lysis: Lyse DHC-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Protein Quantification: Determine protein concentration using a BCA assay.
    • Gel Electrophoresis & Transfer: Load 30-50 μg of protein per lane for SDS-PAGE separation, then transfer to a nitrocellulose or PVDF membrane.
    • Antibody Incubation: Block the membrane and incubate with specific primary antibodies (e.g., p-MEK1/2, p-ERK1/2, total MEK1/2, total ERK1/2, CDK6, Cyclin D1, E-cadherin, Vimentin, β-catenin, GAPDH). Follow with HRP-conjugated secondary antibodies.
    • Detection: Visualize protein bands using an ECL chemiluminescent substrate and an imaging system [1].
  • Key Targets for DHC in Melanoma:
    • MAPK Pathway: Phosphorylated and total MEK and ERK [1].
    • Cell Cycle Regulators: CDK6 and Cyclin D1 [1].
    • Epithelial-Mesenchymal Transition (EMT) Markers: E-cadherin, Vimentin, and β-catenin [1].

Mechanism of Action: Signaling Pathway

The following diagram illustrates the primary molecular mechanism through which DHC exerts its anti-melanoma effects, as identified in the studies.

G DHC DHC MEK12 MEK1/2 DHC->MEK12 Inactivates ERK12 ERK1/2 MEK12->ERK12 Inactivates CDK6 CDK6/Cyclin D1 ERK12->CDK6 Downregulates EMT EMT Markers ERK12->EMT Modulates Proliferation Inhibits Proliferation CDK6->Proliferation Migration Inhibits Migration/Invasion EMT->Migration

The core mechanism shows that DHC inactivates the MEK1/2-ERK1/2 cascade in the MAPK signaling pathway. This leads to the downregulation of cell cycle regulators and modulation of EMT markers, resulting in the inhibition of melanoma cell proliferation and migration/invasion [1]. This mechanism was further confirmed when an ERK activator (tBHQ) rescued the DHC-induced proliferation inhibition [1].

Critical Considerations for Experimental Design

  • Cell Line Selection: The cited studies used metastatic melanoma cell lines A375 and MV3. The normal melanocyte cell line PIG1 was used as a control, where DHC showed little inhibitory effect, suggesting a potential selective toxicity [1].
  • Dosing: DHC was tested at various concentrations. A concentration of 40 μM was effectively used for migration and invasion studies over 48 hours [1]. Determine the IC₅₀ for your specific cell line and passage number to establish an appropriate dose range.
  • Solvent Control: DHC is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is the same in all treatment and control groups (usually ≤0.5%) to rule out solvent toxicity [1].

References

Application Notes: Dehydrocorydaline for Bone Cancer Pain Research

Author: Smolecule Technical Support Team. Date: February 2026

Dehydrocorydaline is an alkaloid isolated from Corydalis yanhusuo. Recent studies indicate its analgesic effect in BCP is primarily mediated by shifting microglial polarization in the spinal cord from a pro-inflammatory M1 state to an anti-inflammatory M2 state [1] [2] [3]. This action helps restore the balance of inflammatory cytokines, thereby reducing pain.

Mechanism of Action

In the spinal cord, microglia, the primary immune cells, become activated in response to BCP. They polarize into distinct phenotypes: the M1 phenotype (classically activated) releases pro-inflammatory factors like IL-1β and iNOS, exacerbating pain; conversely, the M2 phenotype (alternatively activated) releases anti-inflammatory factors like Arg-1 and IL-10, which can alleviate pain [1] [3]. During BCP development, the balance of microglial polarization shifts toward the M1 phenotype [3].

DHC administration has been demonstrated to reverse this imbalance by suppressing the M1 phenotype and promoting the M2 phenotype [2] [3]. The downstream effect is a decreased level of the pro-inflammatory cytokine IL-1β and an increased level of the anti-inflammatory cytokine IL-10 in the spinal cord, leading to pain attenuation [1] [3].

The diagram below illustrates this core mechanism.

bone_cancer_pain_mechanism BoneCancer Bone Cancer SpinalMicroglia Spinal Microglia Activation BoneCancer->SpinalMicroglia M1Phenotype M1 Phenotype (Pro-inflammatory) SpinalMicroglia->M1Phenotype  In BCP M2Phenotype M2 Phenotype (Anti-inflammatory) SpinalMicroglia->M2Phenotype  In BCP ProInflammatory Pro-inflammatory Mediators (e.g., IL-1β) M1Phenotype->ProInflammatory AntiInflammatory Anti-inflammatory Mediators (e.g., IL-10) M2Phenotype->AntiInflammatory PainPromotion Pain Promotion ProInflammatory->PainPromotion PainAttenuation Pain Attenuation AntiInflammatory->PainAttenuation DHCAction DHC Treatment DHCAction->M1Phenotype Suppresses DHCAction->M2Phenotype Promotes

DHC modulates microglial polarization to alleviate bone cancer pain. [1] [2] [3]

Summary of Quantitative Data

The table below summarizes key experimental data from a primary study on DHC's effects on BCP in a mouse model.

Parameter Findings in BCP Model (Day 14 Post-Tumor Implantation) Citation
Animal Model Male C3H/HeN mice; osteosarcoma NCTC 2472 cells injected into femoral cavity [3]
Effective DHC Dose 10 mg/kg (intraperitoneal, single administration on day 14) [2] [3]
Pain Behavior (PWMT) Significantly reversed the decrease in Paw Withdrawal Mechanical Threshold [3]
Microglial Marker (Iba-1+) DHC reduced the overall activation of microglia [3]
M1 Phenotype (CD16/32+) Significantly decreased the proportion of M1-polarized microglia [2] [3]
M2 Phenotype (CD206+/Arg-1+) Significantly increased the proportion of M2-polarized microglia [2] [3]
Cytokine Level (Spinal Cord) Decreased IL-1β (pro-inflammatory); Increased IL-10 (anti-inflammatory) [1] [3]

Experimental Protocols

Protocol 1: In Vivo Evaluation of DHC in a Mouse Bone Cancer Pain Model

This protocol is adapted from Huo et al. (2018) for assessing the efficacy of DHC in alleviating BCP [3].

1. Animal Model Preparation

  • Animals: Use adult male C3H/HeN mice (4-6 weeks old, 20-25 g). House them under a 12/12-hour light/dark cycle with free access to food and water.
  • Cell Culture: Maintain osteosarcoma NCTC 2472 cells in NCTC 135 medium supplemented with 10% equine serum at 37°C and 5% CO₂.
  • Surgery: Anesthetize mice with pentobarbital sodium (50 mg/kg, i.p.). Perform a right knee arthrotomy and inject 20 μL of α-MEM containing 2 × 10⁵ NCTC 2472 cells into the medullary cavity of the distal femur. Seal the injection hole with bone wax. For sham controls, inject 20 μL of α-MEM alone.

2. Drug Preparation and Administration

  • DHC Solution: Dissolve DHC (purity ≥ 98%) in DMSO and then dilute with normal saline (NS) to the final working concentration. The final concentration of DMSO should not exceed 10% [3] [4].
  • Administration: On day 14 after tumor implantation, administer DHC via intraperitoneal (i.p.) injection at a dose of 10 mg/kg. The vehicle control group receives an equal volume of the DMSO/NS solution [3].

3. Pain Behavior Assessment

  • Paw Withdrawal Mechanical Threshold (PWMT): Use von Frey filaments for this test.
    • Place mice in transparent plexiglass compartments on a metal mesh floor.
    • Apply filaments (e.g., 0.16, 0.4, 0.6, 1.0, 1.4, 2.0 g) vertically to the plantar surface of the right hind paw.
    • A positive response is noted as a brisk withdrawal or paw flinch. Apply each filament five times per paw.
    • The PWMT is defined as the lowest filament strength that elicits at least three positive responses [3].
  • Number of Spontaneous Flinches (NSF):
    • Place the mouse in a transparent compartment and observe for 2 minutes.
    • Count every lift of the right hind paw not associated with walking or grooming as one flinch [3].
  • Testing Schedule: Perform behavioral tests before surgery (baseline, day 0) and on days 4, 7, 10, 14, 21, and 28 after surgery. To evaluate the acute effect of DHC, test animals before (0 h) and at 1 h, 4 h, and 8 h after drug administration on day 14 [3].

4. Tissue Collection and Analysis

  • Perfusion and Fixation: At the end of the experiment, deeply anesthetize mice and perfuse them transcardially with NS followed by 4% paraformaldehyde (PFA).
  • Spinal Cord Extraction: Quickly remove the lumbar (L4-L6) segment of the spinal cord, post-fix it in 4% PFA, and then dehydrate it in 30% sucrose solution at 4°C for 24-48 hours.
  • Immunofluorescence Staining:
    • Cut the spinal cord into 20 μm thick frozen sections.
    • Block sections with 10% normal goat serum for 2 hours at room temperature.
    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:
      • Iba-1 (microglial marker, 1:500)
      • CD16/32 (M1 marker, 1:100)
      • CD206 or Arg-1 (M2 markers, 1:300 and 1:100 respectively)
    • The next day, incubate with appropriate fluorescently-labeled secondary antibodies for 1.5 hours at room temperature.
    • Mount slides with a medium containing DAPI and image using a confocal microscope [3].

The overall workflow for this in vivo study is summarized below.

experimental_workflow Start Animal Model Establishment Step1 Tumor/Sham Surgery (Day 0) Start->Step1 Step2 Baseline Behavior Tests (Day 0) Step1->Step2 Step3 Post-Op Behavior Tests (Days 4, 7, 10, 14) Step2->Step3 Step4 DHC/Vehicle Treatment (i.p., Day 14) Step3->Step4 Step5 Post-Treatment Behavior Tests (1h, 4h, 8h post-injection) Step4->Step5 Step6 Tissue Collection & Perfusion (Terminal) Step5->Step6 Step7 Spinal Cord Analysis (IF, WB) Step6->Step7

In vivo experiment workflow for DHC efficacy evaluation. [3]

Protocol 2: Ex Vivo Molecular Analysis

This protocol outlines the key steps for analyzing the spinal cord tissue collected from the in vivo study.

1. Protein Extraction and Western Blot

  • Homogenize the lumbar spinal cord tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates and determine the protein concentration.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against:
    • iNOS (M1-associated marker)
    • Arg-1 (M2-associated marker)
    • IL-1β (pro-inflammatory cytokine)
    • IL-10 (anti-inflammatory cytokine)
    • β-actin (loading control)
  • After incubation with HRP-conjugated secondary antibodies, visualize the protein bands using enhanced chemiluminescence (ECL) reagent [3] [4].

Discussion for Researchers

The evidence suggests that DHC at 10 mg/kg (i.p.) is an effective dose for alleviating mechanical allodynia in a mouse BCP model, with effects correlating to a shift in microglial polarization [2] [3]. The single administration on day 14 was sufficient to produce significant analgesic effects, indicating potential for acute intervention.

For researchers, the main advantages of using DHC include its multi-target anti-inflammatory action and its origin as a natural product with a documented history of use. A critical consideration is its pharmacokinetics; while oral absorption is suitable, DHC undergoes significant first-pass metabolism, leading to low systemic circulation. Interestingly, gut microbiota nitroreductase can convert DHC into a more absorbable metabolite, which may explain its in vivo efficacy despite low oral bioavailability [1]. Acute toxicity studies in mice report a low toxicity profile, with a LD₅₀ of approximately 277.5 mg/kg (oral) and 21.1 mg/kg (i.p.) [1].

Future work could focus on developing novel drug delivery systems to improve its bioavailability or exploring its effects in combination with other analgesic agents.

References

Comprehensive Application Notes and Protocols: Dehydrocorydaline in Chronic Constriction Injury-Induced Neuropathic Pain Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dehydrocorydaline and Its Relevance to Neuropathic Pain Research

This compound (DHC) is a quaternary ammonium alkaloid compound primarily isolated from the traditional Chinese medicinal plant Corydalis yanhusuo (Rhizoma Corydalis) [1] [2]. This bioactive compound has garnered significant research attention due to its diverse pharmacological properties, including analgesic, anti-inflammatory, anti-tumor, and cardioprotective effects [1] [3]. Recent evidence has particularly highlighted DHC's potential in managing neuropathic pain conditions, especially in the context of chronic constriction injury (CCI) models, which replicate key clinical features of human neuropathic pain [4] [1] [5]. The compound's chemical structure (C₂₂H₂₄NO₄) contributes to its bioactivity and interaction with molecular targets involved in pain pathways [1].

Neuropathic pain resulting from nervous system damage remains a therapeutic challenge in clinical practice, with current treatments offering inadequate relief and significant side effects in many patients [1]. The CCI model, which involves loose ligation of the sciatic nerve, reliably produces neuropathic pain behaviors in rodents, including mechanical allodynia and thermal hyperalgesia, thereby providing a valuable platform for evaluating potential analgesics [4] [5]. DHC has demonstrated promising efficacy in this model through multi-mechanistic actions targeting both neuronal and glial components of pain pathways, positioning it as a compelling candidate for further therapeutic development [4] [1] [5].

Experimental Data and Therapeutic Efficacy of this compound in CCI Models

Quantitative Analysis of DHC Effects on Pain Behaviors

Table 1: Therapeutic Efficacy of this compound in CCI-Induced Neuropathic Pain Models

Parameter Measured CCI Model Results CCI + DHC Treatment Results Statistical Significance Experimental Details
Paw Withdrawal Mechanical Threshold (PWMT) Significantly decreased Reversed toward normal levels P < 0.05 or P < 0.01 Single intrathecal injection (10 mg/kg) on day 14 post-CCI [4] [5]
Spinal Pro-inflammatory Cytokines Increased iNOS, TNF-α, IL-6 Significant reduction P < 0.05 or P < 0.01 Western blot analysis of spinal cord tissue [4] [5]
Glial Cell Activation Marked activation of astrocytes and microglia Significant suppression P < 0.05 or P < 0.01 Immunofluorescence staining of spinal cord sections [4] [5]
NR2B Phosphorylation (p-NR2B/NR2B ratio) Significantly increased Significantly inhibited P < 0.05 Western blot of spinal cord and primary spinal neurons [4] [5]
Microglial Polarization M1 phenotype dominance Shift toward M2 phenotype Not specified Relevant to bone cancer pain model; potential mechanism [1]

The efficacy of DHC extends beyond behavioral measures to molecular markers of neuroinflammation and neuronal hyperexcitability. Research demonstrates that DHC effectively suppresses the elevated expression of pro-inflammatory mediators in the spinal cord, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) [4] [5]. Furthermore, DHC modulates glial cell activation, a critical component in the maintenance of neuropathic pain, by reducing the reactivity of both astrocytes and microglia in the spinal cord following CCI [4] [5]. These findings collectively support DHC's role as a multi-target therapeutic agent with effects on both neuronal and immune aspects of neuropathic pain.

Comparative Efficacy Across Administration Routes and Doses

Table 2: Administration Parameters and Efficacy of this compound in Pain Models

Administration Route Dosage Pain Model Key Effects Notes/Considerations
Intrathecal injection 10 mg/kg CCI-induced neuropathic pain Reversed mechanical allodynia, reduced neuroinflammation, decreased p-NR2B/NR2B ratio Single injection on day 14 post-CCI; 5 μL volume [4] [5]
Intraperitoneal injection 10 mg/kg Bone cancer pain model Attenuated pain; promoted microglial polarization toward M2 phenotype Administered on day 14 post-cancer cell inoculation [1]
Intraperitoneal injection 5-10 mg/kg Atherosclerosis model (non-pain) Inhibited atherosclerosis development, reduced systemic and vascular inflammation Daily injections for 12 weeks [3]
Oral administration Not specified (low bioavailability) Coronary heart disease (non-pain) Therapeutic effects despite poor absorption Gut microbiota metabolism enhances bioavailability [1]

The route of administration significantly influences DHC's bioavailability and efficacy. While intrathecal delivery directly targets spinal pain pathways, systemic administration (intraperitoneal) also demonstrates efficacy, suggesting sufficient blood-brain barrier penetration for therapeutic effects [4] [1] [3]. Pharmacokinetic studies indicate that oral DHC administration has limited systemic bioavailability due to significant first-pass metabolism, though gut microbiota metabolism may convert DHC to more absorbable metabolites [1]. The dose-dependent effects observed in various models provide guidance for researchers in selecting appropriate concentrations for experimental designs.

Detailed Experimental Protocols

Chronic Constriction Injury Model and DHC Administration

Animal Preparation and CCI Surgery:

  • Animals: Utilize C57BL/6J mice (8-12 weeks old, 20-25 g) or Sprague-Dawley rats (200-250 g) with ad libitum access to food and water under standard housing conditions (12-hour light/dark cycle) [4] [5] [6].
  • Anesthesia: Administer sodium pentobarbital (40-50 mg/kg, intraperitoneal) or isoflurane (4% induction, 1.5-2% maintenance) to achieve surgical anesthesia [4] [6].
  • Surgical Procedure:
    • Shave and disinfect the right hindlimb area.
    • Make a 1-1.5 cm incision parallel to the femur to expose the biceps femoris muscle.
    • Bluntly dissect through the muscle to expose the common sciatic nerve at the mid-thigh level.
    • Carefully place four loose ligatures (4-0 chromic gut suture) around the sciatic nerve with approximately 1 mm spacing between ligatures.
    • Ensure the ligatures slightly constrict the nerve diameter without compromising epineural blood flow.
    • Close the muscle layer with absorbable sutures and the skin with non-absorbable sutures or wound clips [4] [5] [6].
  • Sham Control Group: Perform identical surgical procedures without nerve ligation.
  • Post-operative Care: Monitor animals daily for wound healing, infections, and autotomy. Allow 14 days for full development of neuropathic pain behaviors before pharmacological interventions [4] [5].

DHC Administration Protocol:

  • Drug Preparation: Dissolve DHC in 10% dimethyl sulfoxide (DMSO) for intrathecal administration. For intraperitoneal injection, dissolve in vehicle containing 1% DHC + 30% PEG30 + 5% Tween 80 + 64% H₂O [4] [3].
  • Dosing Regimen:
    • For intrathecal administration: Administer 10 mg/kg DHC in a 5 μL volume on day 14 post-CCI surgery [4] [5].
    • For intraperitoneal administration: Administer 10 mg/kg DHC daily starting from day 14 post-surgery [1].
  • Intrathecal Injection Technique:
    • Restrain the animal gently but firmly.
    • Identify the L5-L6 intervertebral space by palpating the posterior iliac crests.
    • Insert a 30-gauge needle connected to a 25 μL Hamilton syringe at a 20-30° angle toward the cranial end.
    • A sudden tail flick indicates successful entry into the intrathecal space.
    • Slowly administer the 5 μL volume over 30 seconds [4] [5].
Pain Behavioral Assessments

Mechanical Allodynia (Paw Withdrawal Mechanical Threshold - PWMT):

  • Equipment: Von Frey filaments (ranging from 0.008 to 6.0 g bending force).
  • Procedure:
    • Acclimate animals in clear plastic chambers with wire mesh floors for 30 minutes.
    • Apply von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause slight bending.
    • Use the "up-and-down" method to determine the mechanical threshold [6].
    • Record the minimal force that elicits a brisk paw withdrawal or licking response.
    • Perform three trials with 5-minute intervals between tests.
  • Timeline: Assess baseline thresholds before surgery, then post-operatively on days 1, 3, 5, 7, 10, and 14 [4] [6].

Thermal Hyperalgesia (Paw Thermal Withdrawal Latency - PTWL):

  • Equipment: Radiant heat source (e.g., Hargreaves apparatus).
  • Procedure:
    • Place animals in clear plastic chambers on an elevated glass plate.
    • Allow 30 minutes for acclimation before testing.
    • Direct a beam of radiant heat to the plantar surface of the hind paw.
    • Measure the time until paw withdrawal with a cutoff time of 30 seconds to prevent tissue damage.
    • Conduct five trials per animal with 5-minute intervals between tests.
    • Calculate the mean withdrawal latency from the final three stimuli [6].
  • Timeline: Consistent with mechanical allodynia assessment timeline.

G cluster_0 Chronic Constriction Injury (CCI) Model cluster_1 DHC Mechanisms of Action cluster_2 Molecular Targets cluster_3 Therapeutic Outcomes CCI CCI Neuroinflammation Neuroinflammation CCI->Neuroinflammation GlialActivation GlialActivation CCI->GlialActivation NeuronalHyperactivity NeuronalHyperactivity CCI->NeuronalHyperactivity InhibitInflammation InhibitInflammation Neuroinflammation->InhibitInflammation Reversed by ModulateGlia ModulateGlia GlialActivation->ModulateGlia Reversed by ReduceNeuronalExcitability ReduceNeuronalExcitability NeuronalHyperactivity->ReduceNeuronalExcitability Reversed by DHC DHC DHC->InhibitInflammation DHC->ModulateGlia DHC->ReduceNeuronalExcitability iNOS iNOS InhibitInflammation->iNOS TNF_alpha TNF_alpha InhibitInflammation->TNF_alpha IL_6 IL_6 InhibitInflammation->IL_6 MicrogliaM1 MicrogliaM1 ModulateGlia->MicrogliaM1 Inhibit MicrogliaM2 MicrogliaM2 ModulateGlia->MicrogliaM2 Promote p_NR2B p_NR2B ReduceNeuronalExcitability->p_NR2B PainRelief PainRelief iNOS->PainRelief TNF_alpha->PainRelief IL_6->PainRelief p_NR2B->PainRelief MechanicalAllodynia MechanicalAllodynia PainRelief->MechanicalAllodynia Improve ThermalHyperalgesia ThermalHyperalgesia PainRelief->ThermalHyperalgesia Improve

Visualization 1: Mechanism of Action of this compound in CCI-Induced Neuropathic Pain. This diagram illustrates how DHC counteracts CCI-induced pathological changes through multiple molecular targets and cellular mechanisms, ultimately leading to pain relief.

Tissue Collection and Molecular Analysis

Spinal Cord Tissue Preparation:

  • Perfusion and Extraction:
    • At experimental endpoint, deeply anesthetize animals with pentobarbital (80-100 mg/kg, i.p.).
    • Transcardially perfuse with 0.9% NaCl followed by 4% paraformaldehyde in 0.1 M phosphate-buffered saline (PBS, pH 7.4).
    • Extract the lumbar spinal cord (L4-L6 segments) and post-fix in 4% paraformaldehyde for 24 hours at 4°C for immunohistochemistry, or snap-freeze in liquid nitrogen for protein analysis [4] [5] [6].

Western Blot Analysis:

  • Protein Extraction: Homogenize spinal cord tissues in RIPA buffer with protease and phosphatase inhibitors. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Electrophoresis: Load 20-40 μg protein per lane on 8-12% SDS-polyacrylamide gels.
  • Transfer and Blocking: Transfer to PVDF membranes, block with 5% non-fat milk for 1 hour.
  • Antibody Incubation:
    • Incubate with primary antibodies overnight at 4°C:
      • Anti-iNOS (1:1000)
      • Anti-TNF-α (1:1000)
      • Anti-IL-6 (1:1000)
      • Anti-p-NR2B (1:1000)
      • Anti-NR2B (1:1000)
      • Anti-β-actin (1:5000) as loading control [4] [5].
    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Detection: Develop using ECL chemiluminescence and quantify band intensity with densitometry software [4] [5].

Immunofluorescence Staining:

  • Sectioning: Cut paraffin-embedded spinal cord into 5 μm sections or prepare cryosections from OCT-embedded tissue.
  • Antigen Retrieval: Heat slides in citrate buffer (pH 6.0) for 20 minutes.
  • Blocking: Incubate with 10% normal goat serum for 1 hour.
  • Primary Antibodies: Incubate with the following overnight at 4°C:
    • Anti-GFAP (1:500) for astrocytes
    • Anti-Iba1 (1:500) for microglia
  • Secondary Antibodies: Incubate with Alexa Fluor-conjugated antibodies (1:1000) for 1 hour at room temperature.
  • Mounting: Apply DAPI-containing mounting medium and image with fluorescence microscopy [4] [5].

Mechanism of Action and Signaling Pathways

DHC exerts its analgesic effects through multi-target mechanisms that converge to reduce neuroinflammation and neuronal hyperexcitability in the spinal cord. The compound significantly suppresses glial cell activation, reducing both astrocytic and microglial reactivity in the spinal cord following CCI [4] [5]. This glial modulation contributes to decreased production of pro-inflammatory mediators including iNOS, TNF-α, and IL-6, which are known to perpetuate central sensitization and pain chronification [4] [5] [3].

At the neuronal level, DHC directly impacts glutamatergic signaling by reducing the phosphorylation of the NMDA receptor subunit NR2B [4] [5]. The p-NR2B/NR2B ratio, which increases following nerve injury, normalizes after DHC treatment, suggesting direct modulation of NMDA receptor activity, a key driver of central sensitization [4] [5]. Additionally, emerging evidence suggests that DHC promotes a phenotypic shift in microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state, further contributing to resolution of neuroinflammation [1].

G cluster_0 Experimental Workflow: DHC in CCI Neuropathic Pain Model cluster_1 Key Assessments Day0 Day 0: CCI Surgery (Sciatic nerve ligation) Day1to13 Days 1-13: Pain Development (Monitor behavior daily) Day0->Day1to13 Day14 Day 14: DHC Administration (Intrathecal: 10 mg/kg) Behavioral Testing Pre-Injection Day1to13->Day14 PostTreatment 1-4 Hours Post-Treatment: Behavioral Testing (PWMT & PTWL) Day14->PostTreatment Terminal Terminal Endpoint: Tissue Collection (Spinal cord extraction) PostTreatment->Terminal Behavioral Behavioral Tests: - Mechanical Allodynia (PWMT) - Thermal Hyperalgesia (PTWL) PostTreatment->Behavioral Analysis Molecular Analysis: - Western Blot - Immunofluorescence - ELISA Terminal->Analysis Molecular Molecular Markers: - iNOS, TNF-α, IL-6 - p-NR2B/NR2B ratio - Glial activation (GFAP, Iba1) Analysis->Molecular

Visualization 2: Experimental Workflow for Evaluating DHC in CCI-Induced Neuropathic Pain. This timeline illustrates the sequential steps from animal model establishment through behavioral testing to molecular analysis.

In macrophage studies relevant to neuroinflammatory processes, DHC has been shown to inhibit p65 and ERK1/2 signaling pathways, suggesting potential involvement of these pathways in its anti-inflammatory effects in the CNS [3]. The convergence of DHC's actions on both neuronal and immune targets represents a comprehensive therapeutic approach that addresses multiple facets of neuropathic pain pathogenesis, potentially explaining its efficacy in reversing established neuropathic pain states [4] [1] [5].

Research Applications and Protocol Adaptations

The experimental protocols for evaluating DHC can be adapted for various research applications depending on specific scientific questions:

Mechanistic Studies: For investigating specific signaling pathways, researchers can incorporate additional molecular analyses such as:

  • RNA Sequencing: To identify novel gene expression changes modulated by DHC treatment [3].
  • Phosphoproteomics: To comprehensively map signaling pathways affected by DHC.
  • Electrophysiology: To directly measure neuronal excitability in spinal cord slices.
  • Calcium Imaging: To monitor intracellular calcium dynamics in neurons and glia.

Drug Development Applications: For preclinical development of DHC or its analogs:

  • Dose-Response Studies: Test multiple concentrations (e.g., 1, 5, 10, 20 mg/kg) to establish effective dose range.
  • Time-Course Experiments: Evaluate duration of analgesic effects (acute vs. sustained administration).
  • Route Comparison: Compare efficacy across different administration routes (intrathecal, intraperitoneal, oral).
  • Toxicity Assessment: Monitor potential side effects through behavioral observations and histological examination of major organs.

Combination Therapy Studies: DHC can be evaluated in combination with established analgesics to identify:

  • Synergistic Effects: With opioids, gabapentinoids, or NSAIDs.
  • Side Effect Modulation: Potential to reduce required doses of other analgesics and associated side effects.

Troubleshooting and Technical Considerations

Surgical Considerations:

  • Variability in Pain Behaviors: Ensure consistent ligation tightness by using the same surgeon for all procedures or implementing standardized tension measurement.
  • Wound Complications: Maintain aseptic technique and monitor for infections daily; exclude animals with surgical complications from studies.
  • Mortality Rates: Optimize anesthesia depth and post-operative care to minimize mortality.

Behavioral Testing:

  • Environmental Factors: Maintain consistent testing conditions (time of day, noise levels, room temperature).
  • Experimenter Bias: Utilize blinded protocols for behavioral assessments and data analysis.
  • Habituation: Ensure adequate acclimation time to testing apparatus to reduce stress-induced behavioral changes.

Molecular Analysis:

  • Tissue Quality: Rapid dissection and freezing of spinal cord tissues to preserve protein phosphorylation states.
  • Antibody Validation: Confirm antibody specificity using appropriate positive and negative controls.
  • Normalization: Use multiple housekeeping proteins for Western blot quantification to ensure accurate normalization.

Conclusion

This compound represents a promising therapeutic candidate for neuropathic pain with demonstrated efficacy in the CCI model. Its multi-mechanistic action targeting both neuroinflammatory processes and neuronal hyperexcitability distinguishes it from many current analgesics. The protocols outlined herein provide researchers with comprehensive methodologies to evaluate DHC's effects and further investigate its mechanisms of action. Future research directions should include structure-activity relationship studies to develop optimized analogs, formulation development to enhance bioavailability, and combination studies with existing therapies to potentially enhance efficacy while reducing side effects.

References

Dehydrocorydaline solubility DMSO vehicle preparation in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Dehydrocorydaline: Solubility & Stock Preparation

Q: What is the solubility of this compound in DMSO and how do I prepare a stock solution for in vitro studies?

This compound is readily soluble in DMSO. The following table summarizes the key solubility data and stock preparation information for your reference [1] [2] [3].

Property Value Notes / Source
Molecular Weight (Freebase) 366.43 g/mol [2] [3] [4] C22H24NO4+
Purity ≥95% - 99.65% [2] [5] Varies by supplier and batch.
Solubility in DMSO 25 - 73 mg/mL [2] [3] [4] ~68.2 - 199.2 mM. Higher concentrations may require warming and sonication [1] [4].
Common Stock Concentration 10 mM - 100 mM A 10 mM stock is prepared by dissolving 3.66 mg in 1 mL of DMSO [2] [5].
Other Soluble Solvents Chloroform, Dichloromethane, Ethyl Acetate, Acetone [3]

Recommended Protocol for 10 mM Stock Solution in DMSO:

  • Weigh: Accurately weigh 3.66 mg of this compound.
  • Dissolve: Transfer the compound to a sterile vial and add 1 mL of fresh, high-quality DMSO.
  • Mix: Gently vortex or sonicate the solution in a warm water bath (up to 60°C) to ensure complete dissolution [1].
  • Store: Aliquot the stock solution and store at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months). Avoid repeated freeze-thaw cycles [1] [2] [4].

> Note on Salt Forms: this compound is also available as a nitrate salt (CAS# 13005-09-9, MW: 428.44 g/mol). If using this form, adjust your calculations accordingly, as its solubility in DMSO is about 50 mg/mL (~116.7 mM) [6].

Key Experimental Protocols & Data

The following experimental details from published studies can serve as a reference for your own work.

1. Anti-Cancer Activity in MCF-7 Cells [1] [2] [4]

  • Cell Line: Human breast cancer cells (MCF-7).
  • Treatment: Cells were treated with this compound at concentrations ranging from 0 to 200 µM.
  • Duration: 24 hours.
  • Key Findings:
    • Cell Viability: DHC inhibited cell growth dose-dependently, decreasing viability by approximately 40% at 200 µM.
    • Apoptosis Mechanism: Treatment increased pro-apoptotic Bax protein expression, decreased anti-apoptotic Bcl-2 expression, and activated caspase-7 and caspase-8, leading to cleavage of PARP.

2. Anti-Nociceptive (Pain-Relieving) Effects in Mice [7]

  • Model: Acetic acid-induced writhing and formalin paw test in mice.
  • Administration: Intraperitoneal (i.p.) injection.
  • Dosage: 3.6, 6, and 10 mg/kg.
  • Key Findings:
    • DHC produced significant, dose-dependent pain relief.
    • The effect involved the opioid receptor system (reversible by naloxone).
    • It reduced formalin-induced paw edema and lowered levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the spinal cord.

3. p38 MAPK Activation in Astrocytes [2]

  • Cell Type: Astrocytes.
  • Treatment: Cultured with DHC at 500 nM for 24 hours.
  • Outcome Measurement: Western blot analysis showed elevated levels of phosphorylated p38 MAPK, indicating activation of this pathway.

This diagram illustrates the primary molecular mechanisms of this compound as referenced in the technical data:

G cluster_apoptosis Pro-Apoptotic Signaling cluster_anti_inflammatory Anti-inflammatory / Pain Signaling DHC This compound (DHC) A1 Upregulates Bax DHC->A1 A2 Downregulates Bcl-2 DHC->A2 B1 Activates p38 MAPK DHC->B1 B2 Opioid Receptor Activation DHC->B2 B3 Inhibits Inflammatory Cytokines (TNF-α, IL-1β, IL-6) DHC->B3 A5 Induces Apoptosis A1->A5 A2->A5 A3 Activates Caspase-7, -8 A4 Cleaves PARP A3->A4 A4->A5 B4 Pain Relief B1->B4 B2->B4 B3->B4

Troubleshooting Common Issues

Q: My this compound solution has precipitated. What should I do?

  • Warm and Sonicate: Gently warm the solution in a 37-60°C water bath and sonicate for several minutes. This is recommended for reconstitution [1] [3].
  • Check Storage: Ensure the stock solution has not been stored for too long or subjected to multiple freeze-thaw cycles. Always prepare fresh aliquots.

Q: The solvent is toxic to my cells at the required treatment concentration.

  • Dilute in Media: When adding the DMSO stock to cell culture media, ensure the final DMSO concentration is kept low (typically ≤0.1-0.5%) to minimize cytotoxicity.
  • Consider In Vivo Formulations: For animal studies, DHC can be formulated in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, prepared sequentially [2] [4] [6].

Q: I am not observing the expected biological effect.

  • Verify Bioactivity: Confirm the specific bioactivity for your experimental goal. DHC is reported as a p38 MAPK activator [1] [2] [3] and has multiple mechanisms. Ensure your experimental model is sensitive to these pathways.
  • Check Concentration and Purity: Use the appropriate dose range (e.g., nM for anti-malarial[cite] or low µM for anti-cancer[cite]) and confirm the purity of your compound from the supplier's Certificate of Analysis.

References

Dehydrocorydaline stability storage handling guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Guidelines

Proper storage and handling are critical for maintaining dehydrocorydaline's stability and ensuring experimental reproducibility.

  • Storage Conditions: The supplier MSDS recommends keeping the container tightly sealed in a cool, well-ventilated area and away from direct sunlight and ignition sources [1]. Specific storage temperatures are provided below.

  • Safe Handling Practices:

    • Personal Protective Equipment (PPE): Use safety goggles, protective gloves, and impervious clothing. A suitable respirator is advised, especially if dust or aerosols can form [1].
    • Engineering Controls: Work in areas with appropriate exhaust ventilation. Have accessible safety showers and eye wash stations available [1].
    • General Precautions: Avoid inhalation, contact with eyes and skin, and the formation of dust and aerosols. Do not eat, drink, or smoke in the handling area [1].
  • First Aid Measures [1]:

    • Eye contact: Flush immediately with large amounts of water for several minutes while holding eyelids open. Call a physician promptly.
    • Skin contact: Rinse skin thoroughly with water. Remove contaminated clothing and seek medical attention.
    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting and call a physician.
  • Solubility and Stock Solution Preparation: DHC is soluble in DMSO and various organic solvents. Preparation methods from supplier data are summarized in the table below [2] [3] [4].

The following table summarizes the key data for storage and solution preparation:

Aspect Specification / Guideline Source / Context
Long-Term Storage (Powder) -20°C for 3 years; 4°C for 2 years Supplier MSDS & Data [1] [2] [4]
Stock Solution in DMSO -80°C for 6 months; -20°C for 1 month Supplier Data [2] [4]
Solubility in DMSO 25-73 mg/mL (approx. 68-199 mM) Experimental Data [2] [3] [4]
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Supplier Protocol [2] [4]

Analytical Methods for Quantification

Accurate quantification of DHC in biological matrices is essential for pharmacokinetic and metabolic studies. Here is a validated LC-MS/MS method from published research.

Method Summary: LC-MS/MS Determination in Rat Plasma [5] [6]

  • Objective: To develop a rapid, sensitive, and selective method for determining DHC concentration in rat plasma.
  • Sample Preparation: Solid-phase extraction (SPE) was used for plasma samples [5] [6].
  • Chromatography:
    • Column: C18
    • Mobile Phase: Acetonitrile and water (containing 0.8% formic acid and 10 mM ammonium acetate) in a ratio of 28:72 (v/v).
    • Elution: Isocratic [5] [6].
  • Mass Spectrometry Detection:
    • Ionization: Positive ion electrospray ionization (ESI+)
    • Mode: Multiple Reaction Monitoring (MRM)
    • Ion Transitions: [M]+ = 366 for DHC [5] [6].
  • Method Validation Data:
    • Linear Range: 0.625 – 250 ng/mL
    • LLOQ (Lower Limit of Quantification): 0.625 ng/mL
    • Precision (RSD%): < 13.7%
    • Accuracy (RE%): 93.1% - 107%
    • Extraction Recovery: 92.1% - 107% [5] [6].

This method's workflow for a pharmacokinetic study can be visualized as follows:

G Start Oral Administration of DHC SP Sample Preparation: - Collect rat plasma - Solid-Phase Extraction (SPE) Start->SP LC Liquid Chromatography: - C18 Column - Mobile Phase: Acetonitrile/Water (0.8% Formic Acid, 10mM Ammonium Acetate) SP->LC MS Mass Spectrometry: - ESI+ Ionization - MRM Mode - Monitor m/z 366→... LC->MS Analysis Data Analysis: - Calibration Curve - Calculate PK Parameters MS->Analysis End PK & Excretion Report Analysis->End

Troubleshooting Common Experimental Issues

Here are solutions to potential problems you might encounter when working with DHC.

Problem: Low or Inconsistent Recovery of DHC from Plasma Samples

  • Solution: Ensure the solid-phase extraction (SPE) protocol is strictly followed. The cited LC-MS/MS method using SPE demonstrated high and consistent recovery rates (92.1% - 107%) [5] [6]. Using a different cleanup method may reduce efficiency.

Problem: Poor Solubility or Precipitation in Aqueous Buffers

  • Solution: DHC is highly soluble in DMSO. For in vitro assays in aqueous buffers, first prepare a concentrated stock in DMSO and then dilute into the assay buffer. The final DMSO concentration should be validated for compatibility with your biological system (e.g., typically <0.5-1% for cell cultures) [2] [4].

Problem: Low Oral Bioavailability in Animal Studies

  • Explanation & Potential Solution: Pharmacokinetic studies show that pure DHC has low systemic exposure due to poor absorption and/or rapid elimination. Co-administration with a Corydalis yanhusuo extract significantly improved absorption, likely due to other components inhibiting P-glycoprotein (P-gp) and metabolic enzymes [5] [6].
    • Experimental Consideration: If studying DHC's effects in vivo, the formulation is critical. Using a formulation like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline can help maintain solubility for administration [2] [4].

Problem: Instability of Stock Solutions

  • Solution: Adhere strictly to recommended storage conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. A study confirmed that DHC in plasma is stable after three freeze-thaw cycles and for 24 hours in an autosampler at 4°C [5].

Pathways and Mechanisms of Action

DHC exhibits multiple pharmacological activities. The diagram below summarizes its anti-cancer mechanism as reported in the literature, which you can reference when designing related experiments.

G DHC This compound (DHC) Bcl2 Downregulates Bcl-2 (Anti-apoptotic) DHC->Bcl2 Alters Balance Bax Upregulates Bax (Pro-apoptotic) DHC->Bax Apop Induces Apoptosis Inhibits Cell Proliferation Bcl2->Apop Promotes Casp Activates Caspase-7 & Caspase-8 Bax->Casp PARP Cleaves/Inactivates PARP Casp->PARP PARP->Apop

This mechanism is supported by experimental data showing DHC treatment (0-200 μM) on MCF-7 cells dose-dependently increased Bax expression, decreased Bcl-2, and activated caspases, leading to apoptosis [2] [3].

Key Takeaways for Researchers

  • Storage is Critical: Maintain DHC powder at -20°C and prepare stock solutions in DMSO for experiments. Aliquot and store them at -80°C for long-term stability.
  • Handle with Care: DHC is harmful if swallowed and very toxic to aquatic life. Always use appropriate PPE and work in a well-ventilated environment.
  • Formulation Matters: For in vivo studies, use validated solubilization protocols to ensure bioavailability and reliable results. The pharmacokinetics of pure DHC can be significantly different from when it is administered as part of a plant extract.
  • Validate Your Assays: When quantifying DHC in complex matrices like plasma, use a highly sensitive and specific technique like LC-MS/MS for reliable data.

References

Experimental Protocol: CCK-8 Assay for DHC Cytotoxicity in BMDMs

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the core steps for performing this assay, based on a published methodology [1] [2]:

G Start Seed BMDMs in 96-well plate A Treat cells with DHC (e.g., 0-200 µM) Start->A B Incubate for 24 hours A->B C Add CCK-8 reagent (10% of media volume) B->C D Incubate for 2-4 hours C->D E Measure absorbance at 450 nm D->E End Calculate cell viability (%) E->End

Detailed Methodology and Key Parameters:

The protocol above is based on a specific study that investigated DHC's effects on BMDMs. Below is a summary of the critical parameters used in that research [2]:

  • Cell Culture: BMDMs were isolated from C57BL/6J mice and cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 25 ng/mL recombinant murine M-CSF [2].
  • Cell Seeding: Cells were seeded into 96-well plates. The exact seeding density was not specified in the study, but common practice for BMDMs ranges from 10,000 to 50,000 cells per well for a 96-well format.
  • DHC Treatment: Cells were treated with a range of DHC concentrations (0, 10, 25, 50, 100, and 200 µM) for 24 hours to assess cytotoxicity [2].
  • CCK-8 Assay: After the treatment period, the CCK-8 working solution was added directly to the cells and incubated for 2 hours at 37°C. The optical density (OD) was measured at 450 nm using a microplate reader [2].
  • Viability Calculation: Cell viability is expressed as a percentage relative to the control group (untreated cells), using the formula: > Cell Viability (%) = [OD(DHC) - OD(Blank)] / [OD(Control) - OD(Blank)] × 100

Key Experimental Findings on DHC Cytotoxicity

The study that employed the above protocol reported the following results, which are crucial for informing your experimental design [2]:

DHC Concentration Reported Effect on BMDM Viability
10 µM No significant cytotoxicity
25 µM No significant cytotoxicity
50 µM No significant cytotoxicity
100 µM No significant cytotoxicity
200 µM No significant cytotoxicity

The research concluded that DHC did not show significant cytotoxicity to BMDMs at concentrations up to 200 µM after a 24-hour treatment [2]. This indicates a wide safety margin for using DHC in in vitro experiments with BMDMs.

Frequently Asked Questions (FAQs) and Troubleshooting

Here are solutions to common issues you might encounter with the CCK-8 assay in this context.

Common Issue Possible Cause & Solution

| High background signal | - Cause: Contamination from fingerprints or dust on the microplate.

  • Solution: Always handle plates carefully and use a clean, blank well with medium and CCK-8 only for background subtraction [3]. | | Low signal or no color change | - Cause 1: Too few cells were seeded.
  • Solution: Optimize cell seeding density; for adherent cells, at least 1,000 cells per well in a 96-well plate is recommended [4].
  • Cause 2: Incubation time with CCK-8 was insufficient.
  • Solution: Extend the incubation time, which can typically take 1-4 hours [5] [3]. | | Poor reproducibility between wells | - Cause: Inconsistent pipetting when adding cells or reagent.
  • Solution: Use a multi-channel pipette for uniform reagent distribution across wells [3]. | | Abnormal cell morphology before assay | - Cause: Inherent cytotoxicity from the test compound (DHC) or improper cell health.
  • Solution: While the cited study found DHC non-cytotoxic up to 200 µM, always visually inspect cells under a microscope after drug treatment to confirm overall health [2]. |

Beyond Cytotoxicity: DHC's Mechanisms in Macrophage Research

For a more comprehensive understanding, the diagram below illustrates the key anti-inflammatory and signaling pathways of DHC in macrophages identified in recent studies, which can provide context for your cytotoxicity experiments [1] [2] [6]:

References

Dehydrocorydaline MEK1/2-ERK1/2 cascade inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation of MEK1/2-ERK1/2 Inhibition

The table below summarizes the core experimental findings from a key study that validated DHC's inhibition of the MEK1/2-ERK1/2 cascade in melanoma cells [1].

Experimental Aspect Key Findings
Cell Lines Used Human metastatic melanoma: A375, MV3; Normal melanocyte: PIG1 (as control) [1].
Proliferation Impact DHC dramatically blocked cell proliferation in A375 and MV3 cells; had little effect on normal PIG1 cells [1].
Cell Cycle Arrest Induced G0/G1 phase arrest; downregulated cell cycle regulators CDK6 and Cyclin D1 [1].
Migration & Invasion Suppressed cell migration and invasion; modulated EMT markers (increased E-cadherin, decreased vimentin & β-catenin) [1].
MAPK Pathway Target Inactivated MEK1/2-ERK1/2 cascade (reduced phosphorylation of MEK1/2 and ERK1/2) [1].
Rescue Experiment ERK activator tBHQ treatment rescued DHC-induced cell proliferation inhibition, confirming pathway specificity [1].

Detailed Experimental Protocols

Here are the methodologies for the key experiments used to validate the effect of DHC on the MEK1/2-ERK1/2 pathway.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the inhibitory effect of DHC on cell proliferation [1].

  • Cell Seeding: Plate 1,000 cells (for A375 and MV3 melanoma cells) or 5,000 cells (for PIG1 normal melanocytes) per well in a suitable plate.
  • DHC Treatment: Treat cells with various concentrations of DHC for set amounts of time. Use DMSO as a vehicle control.
  • MTT Incubation: Add MTT (thiazolyl blue tetrazolium bromide) solution to the cells and incubate to allow formazan crystal formation.
  • Measurement: Dissolve the formazan crystals and measure the absorbance at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
  • Analysis: Perform the experiment independently in triplicate. Use a two-tailed unpaired Student's t-test for statistical analysis.
Western Blot Analysis for Pathway Investigation

This protocol is used to detect the protein expression and phosphorylation levels of key molecules in the MAPK pathway [1].

  • Protein Extraction: Lyse cells after treatment with DHC or DMSO control using an appropriate lysis buffer.
  • Gel Electrophoresis: Separate the extracted proteins by molecular weight using SDS-PAGE gel electrophoresis.
  • Membrane Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.
  • Blocking and Antibody Incubation: |
    • Blocking: Incubate the membrane with a blocking solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
    • Primary Antibody: Incubate the membrane with specific primary antibodies. Key antibodies for this investigation include:
      • GAPDH (as loading control, #51132)
      • p-MEK1/2 (Ser221, #2338)
      • Total MEK1/2 (#4694)
      • p-ERK1/2 (Thr202/Tyr204, #4370)
      • Total ERK1/2 (#4695)
      • CDK6 (#3136)
      • Cyclin D1 (#2978)
    • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody.
  • Detection: Use a chemiluminescent substrate (e.g., BeyoECL Plus) to visualize the protein bands. The phosphorylation levels of MEK1/2 and ERK1/2 are key indicators of pathway activity.

The logical workflow for this experimental validation is outlined below:

G Start Start: DHC Treatment Assay1 Proliferation Assays (MTT, BrdU) Start->Assay1 Assay2 Cell Cycle Analysis (Flow Cytometry) Start->Assay2 Assay3 Migration/Invasion Assays (Wound Healing, Transwell) Start->Assay3 Assay4 Western Blot Analysis Start->Assay4 Obs1 Observed: Reduced proliferation Assay1->Obs1 Obs2 Observed: G0/G1 phase arrest Assay2->Obs2 Obs3 Observed: Suppressed migration Assay3->Obs3 Obs4 Observed: ↓ p-MEK, ↓ p-ERK Assay4->Obs4 Mech Mechanism Confirmed: DHC inhibits MEK1/2-ERK1/2 Obs1->Mech Obs2->Mech Obs3->Mech Obs4->Mech

Frequently Asked Questions (FAQs)

Q1: What is a key control experiment to confirm that the anti-proliferative effect of DHC is specifically due to MEK/ERK inhibition?

  • A1: A rescue experiment is crucial. In the cited study, researchers used an ERK activator, t-butylhydroquinone (tBHQ). When tBHQ was co-administered with DHC, it reversed the cell proliferation inhibition caused by DHC alone. This confirms that the effect is specifically mediated through the inactivation of the ERK pathway [1].

Q2: Besides phosphorylation levels, what other downstream markers can I check to confirm the biological effect of MEK/ERK inhibition by DHC?

  • A2: You should examine markers of cell cycle progression and epithelial-mesenchymal transition (EMT), as ERK signaling regulates these processes. Consistent with ERK inhibition, DHC treatment was shown to:
    • Downregulate cell cycle promoters: CDK6 and Cyclin D1 [1].
    • Modulate EMT markers: Increase E-cadherin and decrease vimentin and β-catenin, indicating suppression of invasion and migration [1].

Q3: Has the inhibitory effect of DHC on the MEK/ERK pathway been confirmed in other disease models beyond melanoma?

  • A3: Yes, evidence suggests this mechanism is applicable in other contexts. For example:
    • In an atherosclerosis study, DHC was found to attenuate LPS-induced activation of ERK1/2 in bone marrow-derived macrophages [2].
    • However, note that in a model of pulmonary fibrosis, DHC's effect was linked to inhibiting endoplasmic reticulum stress and the TGF-β/SMAD pathway, not MEK/ERK [3]. This indicates that the primary pathway targeted by DHC may be context-dependent.

References

Dehydrocorydaline TRAF6/NF-κB pathway inhibition confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the experimental evidence that DHC inhibits the TRAF6/NF-κB pathway?
    • A: The most direct evidence comes from a study on sepsis-induced myocardial injury. The key findings are summarized in the table below [1]:
Experimental Model Key Findings Related to TRAF6/NF-κB Pathway Measured Outcome
In Vivo (C57BL/6 mice with E. coli-induced sepsis) Dose-dependent decrease in TRAF6 protein expression and NF-κB p65 phosphorylation. Improved survival rate, reduced apoptosis of cardiomyocytes, decreased levels of plasma inflammatory factors (IL-6, IL-1β, TNF-α).
In Vitro (LPS-induced H9C2 cardiomyocytes) Dose-dependent decrease in TRAF6 and p-NF-κB p65 protein levels. Enhanced cell viability, inhibited apoptosis, reduced inflammatory factors (IL-1β, IL-6, TNF-α, IFNγ) in culture medium.
Mechanism Validation (H9C2 cells with TRAF6 inhibitor C25-140 or NF-κB inhibitor BAY 11-7082) The protective effects of DHC were markedly repressed when the pathway was already inhibited. Confirmed that DHC's protective role is mediated through the TRAF6/NF-κB pathway.
  • Q2: Does DHC affect the TRAF6/NF-κB pathway in other disease models?

    • A: The TRAF6/NF-κB pathway is a known regulator of neuroinflammation in conditions like morphine tolerance [2] and is involved in damage from acute myocardial infarction [3]. However, based on current search results, the inhibition of this pathway by DHC specifically has only been experimentally confirmed in the context of sepsis-induced myocardial injury [1]. One study on pulmonary fibrosis found that DHC's anti-fibrotic effects worked through a different mechanism, namely by suppressing endoplasmic reticulum stress and the TGF-β/SMAD pathway [4].
  • Q3: What are the typical doses of DHC used in in vivo experiments?

    • A: Dosing can vary by model. In the sepsis myocardial injury study, intraperitoneal injections of 5, 10, and 20 mg/kg were used, with effects being dose-dependent [1]. In a pulmonary fibrosis model, intraperitoneal injections of 5 mg/kg and 10 mg/kg were effective [4].
  • Q4: My Western blot results for p-NF-κB are inconsistent. What could be the issue?

    • A: Inconsistent phosphorylation data can stem from several factors:
      • Sample Preparation: Ensure you use fresh lysis buffers containing phosphatase inhibitors to prevent dephosphorylation during protein extraction [1] [3].
      • Timing: The activation and phosphorylation of NF-κB is a rapid, dynamic process. You may need to perform a time-course experiment to capture the peak of inhibition after DHC treatment.
      • Controls: Always include a well-established positive control (e.g., LPS-stimulated cells) to ensure your assay is working correctly.

Experimental Protocols: Validating TRAF6/NF-κB Inhibition

Here is a detailed methodology, based on the published study, for key experiments that can confirm DHC's effect on the TRAF6/NF-κB pathway [1].

In Vitro Model of Inflammation Using H9C2 Cardiomyocytes
  • Cell Culture: Maintain H9C2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator [1].
  • Treatment Groups:
    • Control Group: Normal culture medium.
    • Model Group: Treated with LPS (e.g., 1 μg/ml) to induce inflammation.
    • DHC Treatment Groups: Pre-treat or co-treat with various concentrations of DHC (e.g., 5, 10, 20 μM) for a set period (e.g., 2-4 hours) before adding LPS.
    • Inhibitor Control Groups: Treat with a TRAF6 inhibitor (C25-140) or an NF-κB inhibitor (BAY 11-7082) as a reference.
  • Sample Collection: Harvest cells 24 hours after LPS stimulation for protein and RNA extraction.
Key Assays and Procedures
  • Western Blot Analysis to Detect Protein Expression

    • Protein Extraction: Lyse cells in RIPA buffer supplemented with PMSF and a phosphatase inhibitor cocktail. Centrifuge at 13,000 x g for 10 minutes at 4°C to collect the supernatant [1] [3].
    • Gel Electrophoresis and Transfer: Load 20-40 μg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
    • Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C. The critical antibodies for this pathway are:
      • Anti-TRAF6
      • Anti-phospho-NF-κB p65
      • Anti-total NF-κB p65 (as a loading control for the phosphorylated form)
      • Anti-GAPDH or β-actin (as an internal loading control).
    • Detection: Incubate with HRP-conjugated secondary antibodies and develop using an ECL chemiluminescent kit. Use a gel imaging system for capture and densitometry software for quantification.
  • ELISA to Measure Inflammatory Cytokines

    • Procedure: Collect cell culture media after treatment. Use commercial ELISA kits to quantify the secretion levels of key inflammatory cytokines downstream of NF-κB, such as IL-1β, IL-6, and TNF-α, following the manufacturer's instructions [1].
    • Expected Outcome: Successful DHC treatment should show a significant, dose-dependent reduction in the levels of these cytokines compared to the LPS-only model group.
  • Cell Viability Assay (CCK-8)

    • Procedure: Seed H9C2 cells in a 96-well plate. After the desired treatments, add 10 μl of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader [1].
    • Purpose: To confirm that the observed anti-inflammatory effects of DHC are not due to cytotoxicity and to rule out any confounding effects of reduced cell number.

Signaling Pathway Diagram

The diagram below illustrates the mechanism by which DHC inhibits the TRAF6/NF-κB pathway, as identified in the research, and the key experimental steps to confirm this inhibition [1].

G cluster_mechanism Mechanism of Action (Confirmed in Sepsis Model) cluster_experiment Experimental Workflow (Validation) LPS LPS Challenge TLR4 TLR4 Activation LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 NFkB NF-κB Activation & Translocation TRAF6->NFkB Inflammation Inflammatory Response (IL-1β, IL-6, TNF-α) NFkB->Inflammation DHC Dehydrocorydaline (DHC) DHC->TRAF6 Inhibits Exp_Start Experimental Start In_Vitro In Vitro Model (LPS-treated H9C2 cells) Exp_Start->In_Vitro Assay_WB Key Assay: Western Blot In_Vitro->Assay_WB Assay_ELISA Key Assay: ELISA In_Vitro->Assay_ELISA Result Expected Result: ↓ TRAF6, ↓ p-NF-κB, ↓ Cytokines Assay_WB->Result Assay_ELISA->Result

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No change in p-NF-κB DHC concentration too low; exposure time too short. Perform a dose-response (e.g., 5-20 μM DHC) and a time-course experiment. Pre-treat with DHC for 2-4 hours before LPS stimulation.
High background in Western Blot Non-specific antibody binding. Optimize antibody dilution; include a no-primary-antibody control; ensure thorough washing after each incubation step.
High variability in ELISA results Inconsistent cell seeding; plate edge effect. Ensure cells are seeded at a uniform density; use the inner wells of the plate and include duplicate or triplicate technical replicates.
DHC shows cytotoxicity Concentration is too high. Use a CCK-8 assay to determine a non-toxic dose range for DHC before proceeding with mechanism studies. A reference IC50 for other cell types is ~49.65 μM [5].

References

Dehydrocorydaline Spta1 knockdown phenotypic marker reversal

Author: Smolecule Technical Support Team. Date: February 2026

Core Experimental Finding: Spta1 Knockdown Reversal

The table below summarizes the key experimental observation for your reference.

Experimental Aspect Observation with DHC Treatment Observation after Spta1 Knockdown
VSMC Contractile Phenotype Increased mRNA/protein levels of markers (Cnn1, Myh11, Sm22α, Acta2/α-SMA) [1] [2] Effective negation of the DHC-induced increase in contractile phenotype marker expression [1] [2]
Key Upregulated Gene Significant upregulation of spectrin alpha, erythrocytic 1 (Spta1) identified via RNA sequencing [1] [2] N/A
Proposed Mechanism DHC preserves the VSMC contractile phenotype through Spta1 [1] [2] Spta1 knockdown confirms its essential role in the mechanism of action of DHC [1] [2]
In Vivo Correlation Attenuated carotid artery atherosclerotic plaques in Apoe⁻/⁻ mice [1] [2] N/A

Frequently Asked Questions (FAQs)

Q1: What is the significance of Spta1 knockdown reversing the effects of DHC? This experiment is crucial for establishing a causal relationship. It moves beyond a simple correlation and demonstrates that the upregulation of Spta1 is not just associated with, but is functionally required for, DHC's ability to maintain the contractile phenotype in Vascular Smooth Muscle Cells (VSMCs). Without Spta1, DHC loses its effect [1] [2].

Q2: I am unfamiliar with Spta1. What is its typical function? The SPTA1 gene encodes a protein called α-spectrin, which is a vital structural component of the cytoskeleton, most famously in red blood cells where it is critical for maintaining cell shape and mechanical stability [3]. Mutations in SPTA1 are known to cause hereditary red blood cell disorders like spherocytosis and elliptocytosis [3] [4] [5]. Its identified role in VSMC phenotype is a more recent discovery.

Q3: What is the broader therapeutic implication of this DHC-Spta1 pathway? This research supports the potential use of DHC, and its source the traditional Chinese medicine Rhizoma Corydalis, in treating atherosclerotic cardiovascular disease. By preventing VSMCs from switching to a harmful "synthetic" state and promoting their healthy "contractile" state, DHC can help stabilize and reduce atherosclerotic plaques [1] [2].

Troubleshooting Guide

If you are attempting to replicate the Spta1 knockdown experiment, consider the following potential issues and solutions:

  • Problem: Inefficient Spta1 Knockdown

    • Potential Cause: Low transfection efficiency or ineffective siRNA/shRNA.
    • Solution: Optimize transfection protocols for your specific VSMC type (e.g., primary rat VSMCs). Use validated siRNA sequences and include robust positive and negative controls. Always confirm knockdown efficiency at the mRNA and protein level (e.g., via RT-qPCR and Western Blot) before assessing phenotypic markers.
  • Problem: No Change in Contractile Markers Post-Knockdown

    • Potential Cause: The baseline phenotype of your VSMCs might already be synthetic, or the DHC treatment concentration/duration may be suboptimal.
    • Solution: Ensure your VSMCs are in a responsive, contractile state at the start of the experiment. Perform a dose-response and time-course experiment for DHC to confirm it successfully upregulates your target contractile markers (Cnn1, Myh11, etc.) in your specific cell system before attempting the knockdown experiment.
  • Problem: Unexpected Cell Death or Morphology Changes

    • Potential Cause: Off-target effects of the transfection reagent or siRNA, or an essential role of Spta1 in basic cellular structure, given its known function as a cytoskeletal scaffold [3].
    • Solution: Include a scrambled siRNA control and monitor cell health closely. Titrate the siRNA concentration to the lowest effective dose to minimize potential toxicity.

Experimental Workflow Diagram

The following diagram visualizes the key experimental workflow and logical relationship established in the research.

G Start Start Experiment DHC_Treat Treat VSMCs with DHC Start->DHC_Treat RNA_Seq RNA-Sequencing Analysis DHC_Treat->RNA_Seq Marker_Assay Assay Contractile Phenotype Markers DHC_Treat->Marker_Assay In parallel Spta1_Up Identification of SPTA1 Upregulation RNA_Seq->Spta1_Up KD Knockdown of SPTA1 Spta1_Up->KD Hypothesis: SPTA1 is key KD->Marker_Assay Result_1 Result: Markers ↑ Marker_Assay->Result_1 Result_2 Result: Marker Increase is Negated Marker_Assay->Result_2 Conclusion Conclusion: DHC acts through SPTA1 Result_1->Conclusion Supports Result_2->Conclusion Confirms

References

Dehydrocorydaline ER stress fibroblast activation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data on DHC's Anti-fibrotic Effects

The table below consolidates quantitative data from a primary study on DHC in a bleomycin-induced pulmonary fibrosis model [1].

Experimental Model DHC Dosage Key Findings & Effects Proposed Mechanism
In Vivo: BLM-induced PF mouse model 5 mg/kg (L-DHC) & 10 mg/kg (H-DHC) [1] ↓ Ashcroft score, ↓ Hydroxyproline content; H-DHC more effective. ↓ Fibronectin, Collagen I, α-SMA expression (histology/IF/WB). Dependent on suppression of ER stress, leading to inhibition of the TGF-β/SMAD signaling pathway [1].
Ex Vivo: Human Precision-Cut Lung Slices (hPCLS) Information not specified [1] ↓ Expression of fibrotic markers (Fibronectin, Collagen I, α-SMA) after fibrosis-inducing cocktail stimulation [1]. Consistent with ER stress and TGF-β/SMAD pathway inhibition [1].
In Vitro: Human Primary Pulmonary Fibroblasts (HPFs) 10 μM [1] Suppressed TGF-β1-induced fibroblast-to-myofibroblast transition (FMT); ↓ α-SMA expression. No significant effect on proliferation or migration [1]. Dependent on suppression of ER stress. Inhibits TGF-β/SMAD signaling [1].

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental questions and solutions to potential issues.

Q1: What is the core mechanism by which DHC inhibits fibroblast activation? A: The primary mechanism involves modulating Endoplasmic Reticulum (ER) Stress. DHC treatment attenuates ER stress in activated fibroblasts, which in turn leads to the inhibition of the downstream TGF-β/SMAD signaling pathway, a central driver of fibrosis. This ultimately suppresses the transition of fibroblasts into collagen-producing myofibroblasts [1].

Q2: Why are my results showing no effect on fibroblast proliferation or migration? A: This is an expected finding. The primary anti-fibrotic effect of DHC is achieved through inhibiting fibroblast activation (phenotypic transition), not by affecting proliferation or migration. Your results align with the published data and confirm that DHC's mechanism is distinct from cytostatic or anti-migratory drugs [1].

Q3: My in vivo model isn't showing a strong therapeutic effect. What could be wrong? A: Consider these factors:

  • Dosage and Timing: The efficacy in mouse models is dose-dependent [1]. Ensure you are using an appropriate dosage (e.g., 5-10 mg/kg for intraperitoneal injection in mice) and that treatment begins after fibrosis is established (e.g., starting around day 12 post-BLM instillation) [1].
  • Model Suitability: The effect has been validated in a bleomycin-induced pulmonary fibrosis model and human precision-cut lung slices [1]. Confirm that your disease model recapitulates the key features of fibrosis that DHC targets.

Q4: Are there other signaling pathways I should investigate alongside ER stress? A: Yes. While the core mechanism in lung fibroblasts involves ER stress/TGF-β/SMAD, DHC has known multi-target properties. In other cell types, it has been shown to inhibit the JAK1-STAT3 pathway (in chondrocytes) [2] and the TRAF6/NF-κB pathway (in cardiomyocytes) [3]. Investigating these in your specific context could provide a more comprehensive picture.

Experimental Protocols: Key Workflows

1. In Vivo Protocol: Evaluating DHC in a Bleomycin-Induced Pulmonary Fibrosis Model [1]

  • Model Induction: Anaesthetize C57BL/6 mice (6-8 weeks old) and administer a single intratracheal dose of bleomycin (e.g., 1.8 mg/kg) to induce fibrosis.
  • Drug Treatment: Start DHC treatment after fibrosis establishment. A common regimen is intraperitoneal injection of DHC (e.g., 5 or 10 mg/kg) or vehicle control on days 12, 14, 16, 18, and 20 post-BLM.
  • Sample Collection: Euthanize mice on day 21. Harvest lung tissues for analysis.
  • End-point Analysis:
    • Histopathology: H&E, Sirius Red, and Masson's staining to assess fibrosis and collagen deposition. Use Ashcroft scoring for quantification.
    • Biochemical Assay: Measure hydroxyproline content to determine total collagen.
    • Molecular Analysis: Perform immunofluorescence or Western blotting on lung lysates for fibrotic markers (α-SMA, Fibronectin, Collagen I) and ER stress markers.

2. In Vitro Protocol: Testing DHC on Human Primary Pulmonary Fibroblasts (HPFs) [1]

  • Cell Culture: Culture HPFs in standard medium.
  • Fibrosis Induction & Treatment: Pre-treat cells with DHC (e.g., 10 μM) for a set time (e.g., 1-2 hours), then co-stimulate with a potent fibrotic trigger like TGF-β1 (e.g., 2-10 ng/mL) for 24-48 hours.
    • Control groups: Vehicle, DHC alone, TGF-β1 alone, TGF-β1 + DHC.
  • Analysis:
    • Western Blot: Analyze protein expression of α-SMA, Fibronectin, Collagen I, and ER stress markers (e.g., p-SMAD2/3, total SMAD2/3).
    • Immunofluorescence: Stain for α-SMA to visualize FMT morphologically.
    • Functional Assays: Use CCK-8 or EdU assays for proliferation, and transwell/wound healing assays for migration, though DHC may not affect these outcomes [1].

Signaling Pathway & Experimental Workflow Diagrams

The following diagrams illustrate the core mechanism of DHC and the key experimental workflow.

G Mechanism of DHC in Inhibiting Fibroblast Activation DHC Dehydrocorydaline (DHC) ER_Stress ER Stress DHC->ER_Stress Attenuates Proliferation Cell Proliferation DHC->Proliferation No Significant Effect Migration Cell Migration DHC->Migration No Significant Effect TGFb_SMAD TGF-β/SMAD Signaling Pathway ER_Stress->TGFb_SMAD Activates FMT Fibroblast to Myofibroblast Transition (FMT) TGFb_SMAD->FMT Induces Fibrosis Excessive ECM Deposition (Pulmonary Fibrosis) FMT->Fibrosis Leads to

G Key Experimental Workflow for DHC Fibrosis Research InVivo In Vivo Model (BLM-induced mouse) Treatment DHC Treatment (Dose-dependent) InVivo->Treatment InVitro In Vitro Model (TGF-β1-treated HPFs) InVitro->Treatment Analysis1 Analysis: • Histopathology (H&E, Sirius Red) • Hydroxyproline Assay • IF/WB (α-SMA, Collagen I) Treatment->Analysis1 Analysis2 Analysis: • IF/WB (α-SMA, p-SMAD, ER stress markers) • Proliferation/Migration Assays Treatment->Analysis2 Conclusion Mechanistic Insight: DHC attenuates ER stress leading to inhibition of the TGF-β/SMAD pathway Analysis1->Conclusion Analysis2->Conclusion

References

Dehydrocorydaline analgesic efficacy comparison gabapentin pregabalin

Author: Smolecule Technical Support Team. Date: February 2026

Overview of the Three Compounds

The table below synthesizes the key information found in the search results for each compound.

Compound Status & Primary Use Key Findings from Search Results Reported Mechanisms of Action (from Preclinical Studies)
Dehydrocorydaline (DHC) Natural alkaloid; Preclinical research for pain, atherosclerosis, pulmonary fibrosis, and osteoarthritis [1] [2] [3]. Analgesic effects in animal models (bone cancer, neuropathic, inflammatory pain) [1] [4]. Anti-fibrotic effects in lung tissue [3]. Protected vascular smooth muscle cell contractile phenotype [2]. Modulates microglial polarization (M1/M2) in spinal cord [4]. Inhibits ER stress and TGF-β/SMAD signaling [3]. Increases Spta1 expression to maintain VSMC contractile phenotype [2].
Gabapentin Approved drug; First-line treatment for neuropathic pain [5]. Effective for neuropathic pain and post-operative preemptive analgesia [5] [6]. Binds to α2-δ subunit of voltage-gated calcium channels, reducing neurotransmitter release [6].
Pregabalin Approved drug; First-line treatment for neuropathic pain [5]. Superior and faster pain relief vs. gabapentin in neuropathic pain meta-analysis [5]. Effective post-operative preemptive analgesia [6]. Higher affinity for α2-δ subunit than gabapentin; also modulates GABA release [5].

Reported Experimental Protocols for this compound

To support your research, here are detailed methodologies from key preclinical studies on this compound.

  • Pain Models (Bone Cancer & Neuropathic Pain) [4]

    • Animal Models: Used murine models of bone cancer pain and chronic constriction injury (CCI) of the sciatic nerve to induce neuropathic pain.
    • DHC Administration: Intraperitoneal (10 mg/kg) for bone cancer pain; intrathecal (50 mg/kg) for CCI-induced neuropathic pain.
    • Pain Assessment: Behavioral tests to measure pain hypersensitivity.
    • Mechanistic Analysis: Examined spinal cord tissues to assess microglial polarization (M1/M2 phenotypes) and inflammatory cytokine levels.
  • Atherosclerosis Model [2]

    • Animal Model: Used Apoe−/− mice fed a Western diet, with carotid artery injury induced by cuff placement.
    • DHC Administration: Daily intraperitoneal injections (5 mg/kg).
    • Outcome Measures: Analyzed carotid plaque areas, macrophage infiltration, and expression of vascular smooth muscle cell (VSMC) contractile markers via histopathology and Western blot.
    • Mechanistic Analysis: Used RNA sequencing and siRNA knockdown in primary rat VSMCs to identify the role of Spta1.
  • Pulmonary Fibrosis Model [3]

    • Animal Model: Used a mouse model with pulmonary fibrosis induced by intratracheal bleomycin instillation.
    • DHC Administration: Intraperitoneal injections (5 mg/kg and 10 mg/kg) administered on specific days post-injury.
    • Outcome Measures: Assessed via histopathological staining (H&E, Sirius Red, Masson's), hydroxyproline assay, and expression of fibrotic markers.
    • In Vitro Models: Used human precision-cut lung slices (hPCLS) and human primary pulmonary fibroblasts to study the effect on fibroblast activation.

Comparative Analysis and Research Gaps

The following diagram synthesizes the known mechanisms of action for this compound based on current preclinical evidence, highlighting the distinct pathways and potential for multi-target activity.

DHC_Mechanisms cluster_pain Pain Modulation cluster_fibrosis Fibrosis & Cardiovascular cluster_oa Osteoarthritis DHC DHC Microglia Spinal Microglia DHC->Microglia Modulates ER_Stress Endoplasmic Reticulum Stress DHC->ER_Stress Inhibits TGFβ TGF-β/SMAD Signaling DHC->TGFβ Inhibits Spta1 Spta1 Expression DHC->Spta1 Upregulates TNFα TNFα Signaling DHC->TNFα Inhibits JAK1_STAT3 JAK1-STAT3 Pathway DHC->JAK1_STAT3 Inhibits Cox2 Cox2 (PTGS2) DHC->Cox2 Inhibits ECM Improved ECM Synthesis DHC->ECM Promotes M1 M1 Phenotype (Pro-inflammatory) Microglia->M1 Inhibits M2 M2 Phenotype (Anti-inflammatory) Microglia->M2 Promotes Pain_Relief Pain Relief M2->Pain_Relief ER_Stress->TGFβ Activates Fibrosis Reduced Fibrosis TGFβ->Fibrosis Promotes VSMC VSMC Contractile Phenotype Spta1->VSMC TNFα->JAK1_STAT3 Activates JAK1_STAT3->Cox2 Induces

The diagram above illustrates that this compound appears to operate through multiple, distinct pathways compared to gabapentinoids. This presents a key research gap and a potential advantage.

  • Distinct Mechanisms: this compound's potential multi-target action on inflammation, microglial polarization, and fibrosis is fundamentally different from the primary neuromodulatory mechanism of gabapentin and pregabalin [5] [4] [3].
  • Direct Comparison Missing: A critical gap in the literature is the absence of head-to-head studies. It is unknown if this compound's different mechanisms could translate to superior efficacy, a different side-effect profile, or synergistic effects when combined with existing therapies.
  • Research Stage Disparity: The evidence for this compound is entirely preclinical (in vitro and animal studies), whereas the data for gabapentin and pregabalin are backed by extensive clinical trials and meta-analyses [5].

Suggestions for Future Research

To bridge the identified gaps, the following research directions could be valuable:

  • Head-to-Head Studies: Design in vivo experiments directly comparing this compound with gabapentin or pregabalin in established neuropathic pain models, using standardized pain behavior metrics.
  • Synergy Investigation: Explore the potential for combination therapy, testing if this compound can enhance the effects of lower doses of gabapentinoids, potentially reducing their side effects.
  • Safety & PK/PD Profiling: Conduct comprehensive toxicology and pharmacokinetic/pharmacodynamic studies for this compound, which are crucial steps for any candidate moving toward clinical development.

References

Dehydrocorydaline vs. Dexamethasone: Anti-inflammatory Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Dehydrocorydaline (DHC) Dexamethasone
Source & Type Alkaloid from Corydalis yanhusuo (Traditional Chinese Medicine) [1] Synthetic glucocorticoid [2]
Primary Molecular Target(s) NF-κB pathway; ERK1/2 (MAPK) pathway [3] [4] Glucocorticoid receptor [2]

| Key Anti-inflammatory Mechanisms | - Inhibits NF-κB nuclear translocation [1]

  • Suppresses IL-1β, IL-6, TNF-α mRNA & protein [1] [3] [4]
  • Downregulates iNOS & COX-2 expression [4] | - Mimics cortisol; binds glucocorticoid receptor [5]
  • Inhibits phospholipase A2 & NF-κB [2]
  • Decreases leukocyte migration to inflammation sites [2] | | In Vivo Efficacy Models | - Atherosclerosis in ApoE−/− mice (5 mg/kg, i.p.) [3]
  • Osteoarthritis in ACLT rat model [4] | - Experimental rat glioma model (0.1-1 mg/kg) [6]
  • LPS-challenged rat model (0.005-2.25 mg/kg) [7] | | Reported Side Effects | No significant toxicity reported in current preclinical studies [3] [4] | Mood changes, weight gain, high blood pressure, increased infection risk, osteoporosis, adrenal suppression [5] |

Detailed Experimental Data and Protocols

For researchers to critically evaluate and build upon these findings, here is a deeper dive into the key experiments.

Experimental Workflow for DHC in Macrophages

The following diagram outlines a standard protocol used to elucidate DHC's anti-inflammatory mechanism in immune cells, summarizing the methods from research [1] [3]:

dhc_macrophage_workflow start Cell Culture Setup stim LPS Stimulation (Induces Inflammation) start->stim treat DHC Treatment (Varying Doses/Time) stim->treat assay1 Molecular Assays treat->assay1 assay2 Functional Assays treat->assay2 sub1 RNA-seq Analysis (qPCR Validation) assay1->sub1 sub2 Western Blot (Protein Level Detection) assay1->sub2 result Key Findings: Inhibited pro-inflammatory cytokines and NF-κB/ERK pathways sub1->result sub2->result sub3 Cytokine Measurement (ELISA) assay2->sub3 sub4 Immunofluorescence (NF-κB Translocation) assay2->sub4 sub3->result sub4->result

  • Cell Model: The experiment used murine macrophage cell lines (like RAW 264.7) or Bone Marrow-Derived Macrophages (BMDMs) from mice [1] [3].
  • Inflammation Induction: Cells were stimulated with Lipopolysaccharide (LPS), a potent activator of the inflammatory response [1] [3].
  • Treatment: Cells were co-treated with LPS and various concentrations of DHC (e.g., 10, 25, 50 µM) for set durations [1] [3].
  • Key Measurements:
    • Gene Expression: RNA-seq and qPCR analyzed mRNA levels of cytokines like TNF-α, IL-6, and IL-1β, which were significantly downregulated by DHC [1] [3].
    • Protein Analysis: Western blot confirmed that DHC reduced protein levels of key inflammatory markers like iNOS, NLRP3, and COX-2, and suppressed the activation (phosphorylation) of p65 (NF-κB) and ERK1/2 [3] [4].
    • Pathway Visualization: Immunofluorescence staining showed that DHC inhibited NF-κB translocation from the cytoplasm to the nucleus [1].
Experimental Workflow for Dexamethasone in Animal Models

The diagram below generalizes the design of in vivo studies used to quantify dexamethasone's potent anti-inflammatory and immunosuppressive effects [6] [7]:

dex_in_vivo_workflow a_start Animal Model Setup a_group Group Assignment: Disease Model + Dex vs. Control a_start->a_group a_intervene Intervention a_group->a_intervene a_disease Disease Induction (e.g., Glioma, LPS injection) a_intervene->a_disease a_treat Dexamethasone Admin. (e.g., 0.1 - 1 mg/kg, i.p. or oral) a_intervene->a_treat a_analysis Tissue & Blood Analysis a_disease->a_analysis a_treat->a_analysis a_flow Flow Cytometry (Immune Cell Infiltration) a_analysis->a_flow a_cytokine Cytokine Levels (ELISA/Sera) a_analysis->a_cytokine a_his Histology a_analysis->a_his a_result Key Findings: Significant reduction in immune cell infiltration and inflammatory cytokines a_flow->a_result a_cytokine->a_result a_his->a_result

  • Animal Models: Studies used specific disease models, such as a rat glioma model to study brain inflammation or LPS-challenged rats to model systemic inflammation [6] [7].
  • Dosing: Dexamethasone was administered at various doses (e.g., 0.1 to 1 mg/kg/day) via intraperitoneal (i.p.) injection or other routes for several days [6].
  • Key Measurements:
    • Immune Cell Infiltration: Flow cytometry of excised tumors in the glioma model showed that dexamethasone treatment led to a greater than 50% inhibition of microglia and lymphocyte infiltration into the tumor site [6].
    • Cytokine Levels: In the LPS-challenge model, dexamethasone potently inhibited the production of key inflammatory mediators like TNF-α, IL-6, and nitric oxide in a dose-dependent manner [7].
    • Clinical Endpoints: Studies also monitor resolution of inflammation-related symptoms and potential side effects, such as suppression of endogenous corticosterone [7].

Key Conclusions for Research and Development

  • DHC as a Research Compound: DHC is a compelling natural product for investigating alternative anti-inflammatory pathways, particularly those involving NF-κB and ERK1/2. Its potential for treating chronic inflammatory diseases like atherosclerosis and osteoarthritis merits further study [3] [4].
  • Dexamethasone as a Clinical Benchmark: Dexamethasone remains a potent and fast-acting benchmark for anti-inflammatory and immunosuppressive efficacy in both research and clinical settings. Its well-documented side effect profile, however, drives the search for safer alternatives [5] [2].

The evidence positions DHC as a promising candidate for future therapeutic development, whereas dexamethasone is a powerful but double-edged sword in clinical use.

References

Dehydrocorydaline cardioprotective effects comparison ischemic preconditioning

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below summarizes the core mechanisms and primary effects of dehydrocorydaline and ischemic preconditioning.

Feature This compound (DHC) Ischemic Preconditioning (IPRE)
Core Mechanism Active alkaloid from Corydalis yanhusuo; drug intervention [1] [2] Endogenous adaptive response; procedure-based [3]
Primary Signaling Pathways FoxO signaling pathway [1], TRAF6/NF-κB pathway [4] RISK (e.g., AKT, ERK1/2) and SAFE (e.g., STAT3) pathways [3]
Key Molecular Targets ↑ p-FOXO1A, p-MDM2; ↓ Bax/Bcl-2 ratio, cleaved-caspases [1]; ↓ TRAF6, p-NF-κB p65 [4] ↑ p-STAT3/STAT3 ratio (effect varies with condition) [3]
Primary Effects Anti-apoptotic, Antioxidant, Anti-inflammatory [1] [4] Limits infarct size, enhances cell survival [3]

Experimental Data and Efficacy

The table below compares the experimental models, key findings, and the status of both interventions.

Aspect This compound (DHC) Ischemic Preconditioning (IPRE)
In Vivo Models Mouse MIRI model (LAD ligation) [1]; Mouse sepsis model (E. coli injection) [4] Rat I/R injury model (Langendorff perfused heart) [3]
In Vitro Models H9c2 cardiomyocytes (Hypoxia/Reoxygenation) [1] Not typically conducted in isolated cells
Key Efficacy Findings ↓ Infarct size, ↓ cTnI & LDH levels, ↑ LVEF & FS [1]; ↑ Mouse survival, ↓ apoptosis, ↓ inflammation [4] ↓ Infarct size (preserved in chronic kidney disease) [3]
Research Status Promising pre-clinical drug candidate [1] [4] Established endogenous phenomenon; clinical equivalent (pre-infarction angina) [3]

Detailed Experimental Protocols

To assist in evaluating the experimental evidence, here is a detailed breakdown of the key methodologies used in the cited studies.

This compound Studies
  • In Vivo MIRI Model: A mouse model was established by ligating the left anterior descending (LAD) coronary artery. DHC was administered via intraperitoneal injection at 5 mg/kg. Efficacy was assessed by measuring left ventricular ejection fraction (LVEF), fractional shortening (FS), infarct size, and serum levels of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH) [1].
  • In Vitro Hypoxia/Reoxygenation: H9c2 cardiomyocytes were incubated with DHC and subjected to hypoxia followed by reoxygenation. Assays included TUNEL staining for apoptosis, JC-1 probe for mitochondrial membrane potential (ΔΨm), and DCFH-DA for reactive oxygen species (ROS) levels [1].
  • Protein Analysis: Western blotting was used to analyze the expression of apoptosis-related proteins (Bax, Bcl-2, cleaved-caspases) and proteins in the FoxO signaling pathway (FOXO1A, MDM2) [1].
Ischemic Preconditioning Study
  • Ex Vivo I/R Injury Model: Hearts from rats with chronic kidney disease (CKD) were isolated and perfused using the Langendorff technique. The IPRE protocol involved three cycles of 5-minute ischemia and 5-minute reperfusion prior to the sustained ischemic insult. The primary measure of protection was infarct size, determined by staining. Activation of protective pathways was assessed by measuring the phosphorylation of proteins in the RISK (AKT, ERK1/2) and SAFE (STAT3) pathways via Western blot [3].

Signaling Pathway Diagrams

The diagrams below, generated using Graphviz, illustrate the core molecular mechanisms identified in the search results.

This compound's Cardioprotective Mechanism

DHC cluster_foxo FoxO Signaling Pathway (MIRI) cluster_nfkb TRAF6/NF-κB Pathway (Sepsis) DHC This compound (DHC) FoxO1A FOXO1A DHC->FoxO1A Promotes Phosphorylation TRAF6 TRAF6 DHC->TRAF6 Inhibits Cytoplasm Inhibits Apoptosis FoxO1A->Cytoplasm Retention Bax Bax Cytoplasm->Bax ↓ Expression Bcl2 Bcl2 Cytoplasm->Bcl2 ↑ Expression Caspases Cleaved-Caspase 3/9 Bax->Caspases ↓ Activation Bcl2->Caspases ↓ Activation Apoptosis Reduced Apoptosis Caspases->Apoptosis NFkB NF-κB p65 TRAF6->NFkB ↓ Phosphorylation Inflammation Reduced Inflammation NFkB->Inflammation ↓ Activation

Ischemic & Hypertrophic Preconditioning Mechanisms

Preconditioning IPRE Ischemic Preconditioning (Brief I/R Cycles) RISK RISK Pathway IPRE->RISK Activates SAFE SAFE Pathway IPRE->SAFE Activates HPC Hypertrophic Preconditioning (Transient Aortic Constriction) SIRT3 SIRT3 HPC->SIRT3 ↑ Expression/Activity AKT AKT RISK->AKT Phosphorylation ERK ERK RISK->ERK Phosphorylation STAT3 STAT3 SAFE->STAT3 Phosphorylation CellSurvival Cell Survival & Reduced Infarct Size AKT->CellSurvival Promotes ERK->CellSurvival Promotes STAT3->CellSurvival Promotes IDH2 IDH2 SIRT3->IDH2 Deacetylates/Activates MitochondrialROS MitochondrialROS IDH2->MitochondrialROS ↓ Production OxidativeStress Reduced Oxidative Stress MitochondrialROS->OxidativeStress Reduces

Conclusion for Research Application

  • This compound represents a multi-target drug candidate with defined molecular targets that can be administered therapeutically. Its anti-apoptotic, anti-inflammatory, and antioxidant properties make it a compelling candidate for further drug development [1] [4].
  • Ischemic Preconditioning is a powerful endogenous phenomenon that has provided critical insight into cardioprotective signaling. However, successfully translating the "preconditioning" protocol itself into a reliable clinical therapy has been challenging. Its principles are more valuable for identifying new drug targets, like those in the SIRT3-IDH2 axis [5] [3].

References

Dehydrocorydaline phenotypic switching VSMC comparison other regulators

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of VSMC Phenotypic Switching Regulators

Regulator Name Type / Origin Primary Molecular Target / Pathway Key Experimental Findings Proposed Therapeutic Potential

| Dehydrocorydaline (DHC) [1] [2] | Alkaloid (from Rhizoma Corydalis) | Upregulates Spta1 (Spectrin alpha, erythrocytic 1) | • ↑ Contractile markers (α-SMA, SM-MHC, Calponin, SM22α) in rat VSMCs [1] • Inhibited PDGF-BB-induced VSMC proliferation & migration [1] • Reduced plaque size & macrophage infiltration in Apoe-/- mice [1] | Atherosclerosis [1] [2] | | COMP [3] | Extracellular Matrix Protein | Interacts with Prohibitin 2 in mitochondria | • Maintains mitochondrial OXPHOS [3] • COMP deficiency → VSMC dedifferentiation & ↑ neointima formation in injured rat carotid arteries [3] | Vascular restenosis, Atherosclerosis [3] | | KLF4 [4] | Transcription Factor | Binds GC elements near CArG boxes; promotes dedifferentiation | • Induced by PDGF; key driver of phenotypic switching [4] • Knockdown prevents downregulation of contractile markers [4] | Intimal hyperplasia, Atherosclerosis [4] | | TET2 [4] | Epigenetic Regulator | DNA demethylation; acts upstream of MYOCD/SRF and KLF4 | • Influences chromatin accessibility at contractile/synthetic gene promoters [4] | Atherosclerosis [4] | | MiR-143/-145 [4] [5] | MicroRNA | Post-transcriptional regulation; targets KLF4, MYOCD | • Drives transition to differentiated phenotype [5] • Controls vascular neointimal lesion formation [4] | Proliferative vascular diseases [4] |

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

This compound (DHC)
  • In Vitro Model: Primary rat VSMCs were isolated from the aortic tunica media of male Sprague-Dawley rats [1].
  • Treatment: Cells were treated with DHC in a time- and dose-dependent manner. To induce dedifferentiation, VSMCs were stimulated with Platelet-Derived Growth Factor-BB (PDGF-BB, 20 ng/mL) [1].
  • Key Assays:
    • Phenotype Markers: mRNA and protein levels of contractile markers (α-SMA, SM-MHC, Calponin, SM22α) were measured via RT-qPCR and Western Blot [1].
    • Functional Assays: Proliferation was assessed via cell counting and CCK-8 assay; migration was also evaluated [1].
    • Mechanism: RNA sequencing identified Spta1 upregulation. Its role was confirmed via knockdown, which abolished DHC's protective effects [1].
  • In Vivo Model: Apoe-/- mice underwent carotid artery injury via ligation and cuff placement [1].
  • Dosing: Mice received daily intraperitoneal injections of DHC (5 mg/kg) or vehicle control [1].
  • Outcome Measures: Plaque area (histopathology), macrophage infiltration, and contractile marker expression were analyzed [1].
Other Notable Regulators
  • COMP-Prohibitin 2 Interaction: Studies used COMP-deficient mice. VSMCs were isolated from these mice, and mitochondrial function was analyzed using an Agilent Seahorse XF Analyzer to measure oxidative phosphorylation (OXPHOS). Mitochondrial transplantation was used to confirm COMP's functional role within mitochondria [3].
  • KLF4: Evidence comes from lineage-tracing and genetic knockout mouse models of atherosclerosis. In vitro, KLF4 expression is induced in VSMCs by PDGF-BB stimulation, and its knockdown prevents the downregulation of contractile markers [4].

Visualizing Key Signaling Pathways

The following diagram synthesizes the core mechanisms by which DHC and other key regulators influence VSMC phenotypic switching, helping to illustrate both the common pathways and unique targets.

G cluster_0 VSMC Phenotype States Stimuli Stimuli (PDGF-BB, Injury) KLF4 Transcription Factor KLF4 Stimuli->KLF4 ContractileGenes Contractile Phenotype Genes (α-SMA, SM-MHC, Calponin) KLF4->ContractileGenes Represses ProlifMigration Proliferation & Migration KLF4->ProlifMigration Activates ContractilePhenotype Contractile Phenotype ContractileGenes->ContractilePhenotype SyntheticPhenotype Synthetic Phenotype ProlifMigration->SyntheticPhenotype DHC This compound (DHC) Spta1 Spta1 Gene DHC->Spta1 Upregulates Spta1->KLF4 Inhibits (Effect Negated by Knockdown) COMP COMP Prohibitin2 Prohibitin 2 COMP->Prohibitin2 Interacts With MitoOXPHOS Mitochondrial OXPHOS Prohibitin2->MitoOXPHOS Maintains MitoOXPHOS->ContractilePhenotype Supports miR145 miR-143/-145 miR145->KLF4 Targets

This diagram illustrates the complex regulatory network where DHC, COMP, and miR-145 work through distinct primary targets to promote the contractile phenotype, often converging on the suppression of key dedifferentiation drivers like KLF4.

Conclusion for Research and Development

References

×

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

366.17053325 Da

Monoisotopic Mass

366.17053325 Da

Heavy Atom Count

27

Appearance

Yellow powder

Related CAS

10605-03-5 (chloride)

Wikipedia

Dehydrocorydaline

Dates

Last modified: 08-15-2023

Explore Compound Types